4,6-Dimethylpicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKWPWMTZHTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351210 | |
| Record name | 4,6-Dimethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18088-10-3 | |
| Record name | 4,6-Dimethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4,6-dimethylpicolinic acid, a valuable heterocyclic compound in medicinal chemistry and materials science. The document outlines the most plausible synthetic pathway, delves into the reaction mechanism, presents quantitative data from analogous reactions, and provides a detailed, adapted experimental protocol.
Proposed Synthesis Pathway: Oxidation of 2,4-Lutidine
The most direct and industrially scalable approach to synthesizing this compound is through the selective oxidation of the corresponding commercially available precursor, 2,4-lutidine (also known as 2,4-dimethylpyridine). This method leverages the differential reactivity of the methyl groups on the pyridine ring.
The methyl group at the 2-position (α-position) of the pyridine ring is more susceptible to oxidation than the methyl group at the 4-position (γ-position). This enhanced reactivity is attributed to the ability of the electron-withdrawing nitrogen atom to stabilize anionic or radical intermediates formed at the adjacent methyl group. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly employed for this transformation. The reaction is typically carried out in an aqueous medium, and upon completion, the product is isolated by acidification.
Reaction Mechanism: Benzylic-type Oxidation
The oxidation of the 2-methyl group of 2,4-lutidine with potassium permanganate is believed to proceed through a free-radical mechanism, analogous to the benzylic oxidation of alkylbenzenes. The key steps are as follows:
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a resonance-stabilized radical intermediate.
-
Hydroxylation: The radical reacts with a manganese species to form a hydroxylated intermediate.
-
Further Oxidation: This intermediate undergoes further oxidation to an aldehyde.
-
Final Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid.
The reaction requires careful temperature control to prevent over-oxidation and decomposition of the pyridine ring.
Quantitative Data
While specific yield data for the synthesis of this compound is not extensively reported in the literature, data from analogous oxidations of lutidines provide a reasonable expectation of the reaction's efficiency. The following table summarizes typical reaction conditions and yields for the oxidation of various lutidines to their corresponding picolinic acids.
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Lutidine | KMnO₄ | Water | 80-100 | 2-4 | ~64 |
| 2,5-Lutidine | Selenium Dioxide | 1,4-Dioxane | Reflux | 4-6 | Moderate |
| α-Picoline | KMnO₄ | Water | 100 | 3-4 | ~70 |
| 4-Picoline | Catalytic (V-Ti-O) | Gas Phase | 320 | - | ~67 (selectivity) |
Experimental Protocol (Adapted)
The following is an adapted experimental protocol for the synthesis of this compound based on the well-established procedure for the oxidation of α-picoline to picolinic acid.
Materials:
-
2,4-Lutidine
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-lutidine (1 equivalent) and deionized water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2.5-3 equivalents) in deionized water through a dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and concentrate the volume under reduced pressure.
-
Cool the concentrated solution in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Safety Precautions:
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
The reaction is exothermic and should be cooled appropriately.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The synthesis of this compound via the selective oxidation of 2,4-lutidine presents a feasible and direct route to this important heterocyclic compound. While specific literature on this exact transformation is sparse, established principles of pyridine chemistry and analogous reaction protocols provide a strong foundation for its successful synthesis. The provided technical guide offers a comprehensive starting point for researchers and professionals in the field of drug discovery and materials science to produce and utilize this compound in their research endeavors. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
Spectroscopic Characterization of 4,6-Dimethylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4,6-Dimethylpicolinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, detailed experimental protocols for acquiring such data, and visual workflows to aid in the comprehensive analysis of this molecule.
Introduction
This compound, also known as 4,6-dimethylpyridine-2-carboxylic acid, is a substituted pyridine derivative. Its structural features, including the pyridine ring, the carboxylic acid group, and the methyl substituents, give rise to a unique spectroscopic fingerprint. Understanding these spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide covers the essential spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These values are derived from computational prediction tools and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | br s | 1H | -COOH |
| ~7.8 | s | 1H | H-5 |
| ~7.2 | s | 1H | H-3 |
| ~2.5 | s | 3H | 6-CH₃ |
| ~2.4 | s | 3H | 4-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O |
| ~158 | C-6 |
| ~150 | C-2 |
| ~148 | C-4 |
| ~125 | C-5 |
| ~122 | C-3 |
| ~24 | 6-CH₃ |
| ~21 | 4-CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1300 | Medium | O-H bend (Carboxylic acid) |
| ~900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 134 | [M - OH]⁺ |
| 106 | [M - COOH]⁺ |
| 91 | [106 - CH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~270 | Moderate | Ethanol | π → π |
| ~220 | Strong | Ethanol | π → π |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to observe the acidic proton of the carboxylic acid.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is suitable for polar molecules like carboxylic acids.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 152.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 150.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the aromatic system of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.
An In-depth Technical Guide to the Crystal Structure Analysis of 4,6-Dimethylpicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structural analysis of derivatives of 4,6-dimethylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for this compound itself, this document focuses on a known derivative to illustrate the principles of its crystal structure analysis. The methodologies and data presented herein serve as a valuable reference for the characterization of this class of compounds.
Introduction
Picolinic acid and its derivatives are a well-established class of compounds in coordination chemistry and are increasingly recognized for their potential in biomedical applications. The strategic placement of substituent groups on the pyridine ring, such as the methyl groups in the 4- and 6-positions, can significantly influence the molecule's electronic properties, coordination behavior, and crystal packing. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.
This guide will delve into the experimental protocols for the synthesis and crystallization of picolinic acid derivatives, present the crystallographic data for a representative this compound derivative, and visualize the experimental workflow.
Experimental Protocols
The synthesis and crystallization of picolinic acid derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are generalized from established methods for similar compounds.
2.1. Synthesis of this compound Derivatives
A common route for the synthesis of derivatives of this compound involves the modification of the carboxylic acid group or substitution at other positions on the pyridine ring. For instance, the synthesis of a thioglycoside derivative of 4,6-dimethylnicotinonitrile, which shares the same dimethylpyridine core, proceeds as follows:
-
Preparation of the Pyridine-2-(1H)-thione Precursor: A solution of the corresponding pyridine-2-(1H)-thione is prepared in an aqueous solution of potassium hydroxide.
-
Reaction with a Halogenated Sugar: A solution of an acetyl-protected glucopyranosyl bromide in a suitable solvent, such as acetone, is added to the pyridine-2-(1H)-thione solution.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is washed with distilled water to remove inorganic salts, yielding the desired product.[1]
2.2. Crystallization
The growth of single crystals suitable for X-ray diffraction is often achieved through slow evaporation or vapor diffusion techniques.
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or a mixture of solvents to form a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing a small drop of this solution on a cover slip. The cover slip is then inverted and sealed over a well containing a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
The choice of solvent is critical and is often determined empirically through screening various common organic solvents.
2.3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Data Presentation
The following tables summarize the crystallographic data for a representative derivative, 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₄H₁₈N₂O₅S |
| Formula Weight | 342.37 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.0391 (2) Å |
| b | 12.3331 (4) Å |
| c | 17.8936 (6) Å |
| α, β, γ | 90° |
| Volume | 1553.72 (9) ų |
| Z | 4 |
| Density (calculated) | 1.462 Mg/m³ |
| Absorption Coefficient | 2.053 mm⁻¹ |
| F(000) | 728 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1-C1 | 1.8016 (15) |
| S1-C12 | 1.7723 (13) |
| N1-C5 | 1.334 (2) |
| N1-C1 | 1.338 (2) |
| N2-C13 | 1.144 (2) |
| C2-C3 | 1.385 (2) |
| C3-C4 | 1.388 (2) |
| C4-C5 | 1.383 (2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C12-S1-C1 | 103.85 (7) |
| C5-N1-C1 | 117.43 (14) |
| N1-C1-C2 | 123.44 (15) |
| C3-C2-C1 | 118.42 (15) |
| C2-C3-C4 | 119.34 (15) |
| C5-C4-C3 | 118.66 (15) |
| N1-C5-C4 | 122.70 (15) |
Table 4: Selected Torsion Angles (°)
| Angle | Degrees (°) |
| N11-C12-S1-C1 | -2.08 (14) |
| C2-C1-S1-C12 | 152.98 (9) |
Mandatory Visualization
The following diagrams illustrate the logical workflow of crystal structure analysis.
Caption: Experimental workflow for crystal structure analysis.
Caption: Relationship between synthesis, structure, and applications.
References
Theoretical and Computational Insights into 4,6-Dimethylpicolinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: 4,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid, represents a key scaffold in medicinal chemistry. Its structural features make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available theoretical, computational, and experimental data on this compound, with a focus on its applications in drug development. While dedicated in-depth computational studies on the isolated molecule are not extensively available in the public domain, this guide synthesizes information from related studies and applications to provide valuable insights for researchers, scientists, and drug development professionals.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | PubChem[1] |
| CAS Number | 18088-10-3 | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 151.063328530 | PubChem[1] |
| Monoisotopic Mass | 151.063328530 | PubChem[1] |
| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 158 | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Approach
The synthesis of derivatives of this compound has been reported in the context of developing novel therapeutic agents. A common strategy involves the coupling of this compound with a suitable amine-containing moiety.
Example Protocol: Amide Coupling for the Synthesis of a κ-Opioid Receptor Antagonist Precursor
This protocol is adapted from a study on the de novo design of κ-opioid receptor antagonists.[2]
-
Materials:
-
This compound
-
tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
-
Procedure:
-
To a solution of this compound (0.5 mmol) and tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate (0.5 mmol) in DMF (2 mL), add HOAt.
-
Add EDC to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A reported reaction time for a similar coupling was 64 hours.[3]
-
Upon completion, the product can be purified by silica gel chromatography. A typical elution system for similar compounds is a gradient of n-heptane:ethyl acetate.[3]
-
Figure 1: General Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of this compound derivatives via amide coupling.
Spectroscopic Data
Detailed experimental spectra for isolated this compound are not widely published. However, mass spectrometry data for a derivative has been reported.
Table 2: Mass Spectrometry Data for a Derivative of this compound
| Derivative | Mass Spectrometry Data | Source |
| Product of coupling with pyridin-3-yl-carbamic acid tert-butyl ester | MS (ESI): m/z = 332.18 [M+H]+ | Patent CA2827718A1[3] |
Computational Studies and Theoretical Insights
While no dedicated computational studies on this compound were identified, the broader class of picolinic acid derivatives is a subject of computational research, particularly in drug design.
Relevance in Computational Drug Design:
-
Scaffold for Molecular Docking: The picolinic acid moiety serves as a valuable scaffold in computational drug design. Its ability to form key interactions with biological targets is often explored through molecular docking simulations to predict binding affinities and modes of action.
-
Pharmacophore Modeling: Derivatives of picolinic acid have been used to develop pharmacophore models for various targets, including receptors and enzymes. These models help in identifying the essential structural features required for biological activity.
-
Generative Deep-Learning: In a recent study, a generative deep-learning framework was employed for the de novo design of κ-opioid receptor antagonists, utilizing this compound as a building block.[2] This highlights the utility of this scaffold in artificial intelligence-driven drug discovery.
Figure 2: Role of this compound in Drug Discovery
Caption: The logical flow of utilizing this compound as a scaffold in a typical drug discovery pipeline.
Biological Activity and Therapeutic Potential
The known biological activities of derivatives of this compound point towards its potential in developing treatments for neurological disorders and infectious diseases.
κ-Opioid Receptor (KOR) Antagonism
Derivatives of this compound have been synthesized and evaluated as κ-opioid receptor antagonists.[2] KOR antagonists are of therapeutic interest for the treatment of depression, anxiety, and substance abuse disorders. The synthesized compounds showed antagonist activity against Salvinorin A-mediated Gi activation in cell-based functional assays.[2]
Anti-tuberculosis Activity
This compound has been utilized in the synthesis of analogues of the anti-tuberculosis drug bedaquiline.[4] The aim of this research was to develop compounds with improved pharmacokinetic properties, such as reduced lipophilicity and plasma half-life, while maintaining potent activity against Mycobacterium tuberculosis.[4] This highlights the potential of the 4,6-dimethylpyridine-2-carboxylic acid scaffold in designing novel anti-infective agents.
This compound is a valuable and versatile building block in modern drug discovery. While a comprehensive public repository of its theoretical and computational data is yet to be established, its application in the synthesis of biologically active molecules, particularly κ-opioid receptor antagonists and anti-tuberculosis agents, underscores its significance. This guide provides a consolidated overview of the currently available information, offering a solid foundation for researchers and drug development professionals interested in leveraging the therapeutic potential of this chemical scaffold. Further dedicated computational and experimental studies on the parent molecule are warranted to fully elucidate its properties and expand its applications in medicinal chemistry.
References
An In-depth Technical Guide on the Solubility and Stability of 4,6-Dimethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 4,6-Dimethylpicolinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the requisite experimental protocols and provides illustrative data. The methodologies described are based on established principles for analogous pyridine carboxylic acid derivatives and adhere to international pharmaceutical guidelines.
Physicochemical Properties of this compound
This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), possesses a chemical structure that influences its solubility and stability. Key physicochemical properties, computed by PubChem, are summarized below.[1] These properties are crucial for predicting its behavior in various solvent systems and under different stress conditions.
| Property | Value | Source |
| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | PubChem[1] |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| XLogP3-AA | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
The presence of both a carboxylic acid group and a pyridine ring suggests that the solubility of this compound will be pH-dependent. The methyl groups may slightly decrease its aqueous solubility compared to the parent picolinic acid due to an increase in lipophilicity.
Solubility Profile
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Expected Solubility (mg/mL) - Illustrative |
| Water (pH 7.0) | Polar Protic | Low to Moderate |
| 0.1 N HCl | Aqueous Acidic | High |
| 0.1 N NaOH | Aqueous Basic | High |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate |
| Isopropyl Alcohol | Polar Protic | Low to Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Dichloromethane | Nonpolar | Low |
| Ethyl Acetate | Moderately Polar | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Polyethylene Glycol 400 (PEG 400) | Polar | High |
Note: The values in this table are illustrative and intended to serve as a template. Actual experimental determination is required for accurate data.
Experimental Protocol for Solubility Determination
The solubility of this compound can be determined using the isothermal shake-flask method, a widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (as listed in Table 1)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a temperature-controlled orbital shaker set at 25°C.
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Workflow for Solubility Determination:
Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than accelerated stability testing.
Table 2: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation - Illustrative | Major Degradants - Illustrative |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 5-10% | Decarboxylation product |
| Base Hydrolysis | 0.1 N NaOH | 8 h | 60°C | 10-15% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 5-10% | N-oxide |
| Thermal | Solid State | 48 h | 80°C | <5% | No significant degradation |
| Photolytic | Solid State, ICH Q1B | - | - | <5% | No significant degradation |
Note: The values in this table are illustrative. The extent of degradation and the nature of the degradants must be determined experimentally.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradant identification
Procedure:
-
Preparation of Samples: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute for analysis.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C in an oven. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. After exposure, dissolve the sample and analyze.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Degradant Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Workflow for Forced Degradation Studies:
Logical Relationships in Stability
The stability of this compound is intrinsically linked to its chemical structure. The following diagram illustrates the relationship between the functional groups and their susceptibility to different degradation pathways.
Conclusion
This technical guide outlines the essential experimental protocols for determining the solubility and stability of this compound. While specific quantitative data for this molecule is sparse in the literature, the provided methodologies offer a robust framework for its characterization. A thorough understanding of these properties is critical for the successful development of drug candidates, from formulation to ensuring long-term stability and efficacy. It is strongly recommended that the experimental procedures detailed herein are performed to generate precise and reliable data for this compound.
References
In-Depth Technical Guide: 4,6-Dimethylpicolinic Acid (CAS 18088-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and safety information for 4,6-Dimethylpicolinic Acid (CAS number 18088-10-3). The content is structured to facilitate easy access to key data for professionals in research and development.
Chemical Identification and Physicochemical Properties
| Property | Value | Data Source |
| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | PubChem |
| CAS Number | 18088-10-3 | PubChem |
| Molecular Formula | C₈H₉NO₂ | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=NC(=C1)C(=O)O)C | PubChem |
| InChI Key | DYOKWPWMTZHTPS-UHFFFAOYSA-N | PubChem |
| Computed XLogP3 | 1.5 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |
| Computed Rotatable Bond Count | 1 | PubChem |
| Note: The physicochemical properties listed above are computationally derived and should be used as estimates pending experimental verification. |
Hazard Identification and Toxicological Profile
Based on available safety data, this compound is classified with several hazards.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Summary: Specific toxicological studies, such as LD50 determination for oral, dermal, or inhalation routes, for this compound are not currently available in the public domain. A safety data sheet for a structurally related compound, pyridine-2-carboxylic acid, indicates it is harmful if swallowed and can cause serious eye damage. Given the structural similarities, a cautious approach to handling this compound is warranted.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic routes for pyridine carboxylic acids typically involve the oxidation of the corresponding alkylpyridine precursors. For instance, the synthesis of the related dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been reported via the oxidation of 2,6-xylidine or through a Grignard reaction with 2,6-dichloropyridine followed by carboxylation.[2][3] Another relevant synthesis is that of 4,6-dihydroxy-2-methylpyrimidine, which is achieved by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride.[4] These methods may serve as a basis for developing a synthetic route to this compound.
At present, there are no published experimental protocols detailing the use of this compound in specific biological assays.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is lacking. However, its documented use as a chemical intermediate in the synthesis of agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, suggests a potential, albeit unconfirmed, interaction with this receptor.
GPBAR1 is a significant therapeutic target due to its role in regulating metabolism and inflammation. The activation of GPBAR1 by its endogenous ligands, bile acids, initiates a signaling cascade that is primarily mediated by the Gαs subunit of heterotrimeric G-proteins. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates downstream effectors, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These, in turn, modulate the activity of various transcription factors, such as cAMP response element-binding protein (CREB), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3), thereby influencing a wide range of cellular responses.[5][6][7][8][9][10][11][12][13]
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of GPBAR1 activation and a conceptual workflow for investigating the interaction of a compound like this compound with this receptor.
Caption: Generalized GPBAR1 signaling cascade.
Caption: Workflow for GPBAR1 agonist screening.
Disclaimer: The involvement of this compound in the GPBAR1 signaling pathway is hypothetical and based on its use as a synthetic precursor. Direct experimental evidence is required to confirm any biological activity.
References
- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 3. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid - Google Patents [patents.google.com]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 7. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]
- 8. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deficiency of G-protein-coupled bile acid receptor Gpbar1 (TGR5) enhances chemically-induced liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,6-Dimethylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylpyridine-2-carboxylic acid, also known as 4,6-dimethylpicolinic acid, is a substituted pyridine derivative with the chemical formula C₈H₉NO₂.[1] As a member of the pyridine carboxylic acid class, it holds potential interest in medicinal chemistry and drug development due to the broad spectrum of biological activities associated with this scaffold.[2][3] Pyridine-based structures are integral to numerous pharmaceuticals and bioactive molecules, acting as key pharmacophores. This guide provides a comprehensive overview of the known characteristics, synthesis, and potential applications of 4,6-dimethylpyridine-2-carboxylic acid, compiling available data to support further research and development.
Physicochemical Properties
Quantitative experimental data for the primary physicochemical properties of 4,6-dimethylpyridine-2-carboxylic acid are not extensively reported in publicly available literature. However, computational predictions and data from structurally similar compounds provide valuable estimates.
| Property | Data | Reference |
| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 18088-10-3 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Melting Point | Data not available. (For comparison, 4-methylpyridine-2-carboxylic acid melts at 139 °C) | [4] |
| Boiling Point | Data not available. Carboxylic acids generally have high boiling points due to hydrogen bonding. | [5] |
| Solubility | Data not available. Lower-chain carboxylic acids are typically miscible with water, with solubility decreasing as the carbon chain length increases. | [5] |
| pKa | Data not available. | |
| XLogP3-AA (Computed) | 1.5 | [1] |
| Topological Polar Surface Area (Computed) | 50.2 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 1 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [1] |
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, two singlets for the non-equivalent methyl groups, and a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).[6] Protons on carbons adjacent to a carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[7]
-
¹³C NMR: The carboxyl carbon is expected to appear in the δ 170-185 ppm range.[6] Signals for the six carbons of the substituted pyridine ring and the two methyl carbons would also be present.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic:
-
A very broad O–H stretching band is expected in the range of 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding.[8]
-
A sharp and intense C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[8]
-
C–O stretching and O–H bending vibrations are also expected in the fingerprint region.
Mass Spectrometry (MS)
-
The molecular ion peak (M+) would be observed at m/z 151.
-
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9] Cleavage of bonds adjacent to the carbonyl group is a prominent fragmentation pathway.[9]
Synthesis and Reactions
A specific, detailed experimental protocol for the synthesis of 4,6-dimethylpyridine-2-carboxylic acid is not well-documented in the reviewed literature. However, general synthetic strategies for related compounds can be adapted.
Potential Synthesis Pathway
A plausible route involves the selective oxidation of one methyl group of 2,4,6-trimethylpyridine (collidine). This approach requires careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.
Experimental Protocol: General Oxidation of Alkylpyridines
The following is a generalized protocol based on the oxidation of lutidines (dimethylpyridines) to pyridine carboxylic acids, which would require optimization for the target molecule.[10]
-
Reaction Setup: A solution of the starting material (e.g., 2,6-dimethylpyridine) is prepared in an acidic medium, such as 60-70% sulfuric acid, in a suitable reaction vessel.
-
Oxidant Addition: An aqueous solution of a strong oxidizing agent, like sodium dichromate in stoichiometric excess, is added gradually to the reaction mixture.
-
Temperature Control: The reaction temperature is maintained between 70°C and 115°C.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like TLC or HPLC.
-
Isolation: Upon cooling, the product may precipitate. The solid is collected by filtration.
-
Purification: The crude product is purified by hydrolysis of any intermediate complexes (e.g., with chromium salts) followed by recrystallization from a suitable solvent to yield the pure pyridine carboxylic acid.[10]
Biological Activity and Applications
While specific studies on the biological activity of 4,6-dimethylpyridine-2-carboxylic acid are scarce, the broader class of pyridine carboxylic acid derivatives is of significant interest in drug discovery.
-
Enzyme Inhibition: These scaffolds are known to be effective enzyme inhibitors, with derivatives showing activity against targets like IRAK4, ASK1, and WDR5, which are relevant in inflammation and oncology.[2]
-
Antimicrobial and Anticancer Potential: Various pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[11][12]
-
Agrochemicals: Substituted picolinic acids are used as intermediates in the synthesis of agrochemicals and dyestuffs.
Given the lack of specific data for 4,6-dimethylpyridine-2-carboxylic acid, a logical workflow for its investigation in a drug discovery context is proposed below.
Conclusion
4,6-Dimethylpyridine-2-carboxylic acid is a compound with a foundation in the well-established field of pyridine chemistry. While specific experimental data on its properties and biological functions are limited, its structural features suggest it could be a valuable building block for developing new therapeutic agents. This guide summarizes the available computed data and provides a framework based on related compounds for its synthesis and spectroscopic characterization. Further experimental investigation is required to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its potential in drug discovery and other applications.
References
- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-methylpyridine-2-carboxylic acid [stenutz.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 11. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
No Biological Activity Data Currently Available for 4,6-Dimethylpicolinic Acid
A comprehensive review of scientific literature and databases reveals a significant gap in the available information regarding the biological activity of 4,6-Dimethylpicolinic acid. At present, there is no publicly accessible data from biological screening assays, detailed experimental protocols, or identified signaling pathways associated with this specific chemical entity.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological profile of this compound. However, extensive searches of chemical databases such as PubChem and numerous scientific literature repositories have yielded no specific studies detailing its bioactivity. The PubChem entry for this compound (CID 693295) contains chemical and physical properties but lacks any annotation related to biological assays or therapeutic potential.
While research exists on derivatives of similar chemical scaffolds, such as picolinic acid and its amides, this information is not directly applicable to this compound itself. The biological effects of a molecule are highly dependent on its specific structure, and therefore, data from related compounds cannot be reliably extrapolated.
This absence of data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways.
Future Research Directions
The lack of information on the biological activity of this compound highlights a potential area for future investigation. A logical first step for researchers interested in this compound would be to perform a broad initial biological screening. A suggested workflow for such a screening is outlined below.
Proposed Initial Screening Workflow
Caption: Proposed workflow for the initial biological activity screening of this compound.
This proposed workflow would serve as a starting point to elucidate the potential biological and therapeutic relevance of this compound. The results of such a screening campaign would be essential to determine if further investigation into its mechanism of action and potential as a lead compound in drug discovery is warranted.
We recommend that researchers interested in this molecule consider initiating such a screening cascade to fill the current knowledge gap.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chelation Properties of Substituted Picolinic Acids
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its substituted analogues represent a class of "privileged" structural motifs in medicinal chemistry and materials science.[1] Their significance stems from their robust ability to act as chelating agents, forming stable complexes with a wide array of metal ions.[1][2] This technical guide provides a comprehensive overview of the coordination chemistry, quantitative chelation properties, and relevant experimental methodologies for substituted picolinic acids, tailored for professionals in research and drug development.
Core Principles of Picolinic Acid Chelation
Picolinic acid and its derivatives primarily function as bidentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group.[2][3] This formation of a stable five-membered chelate ring is the cornerstone of their strong binding affinity.[3] The resulting metal complexes are often neutral and lipophilic, which can be a desirable property for bioavailability.[2] The versatility of the picolinic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles for specific applications.[4]
Quantitative Chelation Data: Stability Constants
The stability of a metal-ligand complex in solution is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex.[5][6] The chelation efficiency of picolinic acid derivatives is highly dependent on the metal ion, pH, and the nature of the substituents on the pyridine ring.[5]
Below is a summary of representative stability constants for picolinic acid and related compounds with various divalent metal ions.
| Ligand | Metal Ion | log K1 | log K2 | log K3 | Experimental Conditions | Reference |
| Picolinic Acid | Zn(II) | 5.7 | 4.9 | - | 25 °C, 0.1 M NaNO₃ | [7] |
| Picolinic Acid | Cu(II) | 7.59 | 6.55 | - | 25 °C, 1.0 M KNO₃ | [8] |
| Picolinic Acid | Co(II) | 5.09 | 4.31 | 3.24 | 25 °C, 1.0 M NaNO₃ | [9] |
| Picolinic Acid | Ni(II) | 6.5 | 5.7 | - | Not specified | [10] |
| Picolinic Acid | Cd(II) | 4.5 | 3.8 | - | Not specified | [10] |
| Dipicolinic Acid | Co(II) | 6.64 | 5.25 | - | 25 °C, 1.0 M NaNO₃ | [9][11] |
| Dipicolinic Acid | Ni(II) | 6.9 | 5.5 | - | 25 °C, 1.0 M NaNO₃ | [11] |
| Dipicolinic Acid | Zn(II) | 6.7 | 5.1 | - | 25 °C, 1.0 M NaNO₃ | [11] |
Table 1. Stability Constants (log K) of Picolinic and Dipicolinic Acid Complexes.
Experimental Protocols
The study of picolinic acid chelation involves synthesis, characterization, and quantitative analysis. The following sections detail common methodologies.
The synthesis of picolinic acid amides and esters is a common strategy for creating novel chelators. A general approach involves the activation of the carboxylic acid, followed by reaction with a desired amine or alcohol.[1][12][13]
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Acid Chloride Formation | Picolinic acid derivative, thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF). Reflux. | To activate the carboxylic acid for subsequent nucleophilic attack.[1][12] |
| 2 | Amide/Ester Coupling | Picolinoyl chloride, desired amine or alcohol, triethylamine (Et₃N), anhydrous solvent (e.g., THF, DCM). Room temperature. | To form the final picolinamide or picolinate ester derivative.[1][13] |
| 3 | Purification | Column chromatography, recrystallization. | To isolate and purify the target compound.[12] |
| 4 | Metal Complexation | Purified ligand, hydrated metal salt (e.g., MCl₂·nH₂O), alcoholic solution. Stirring. | To form the metal-ligand complex.[11][14] |
| 5 | Complex Isolation | Filtration, washing with solvent (e.g., diethyl ether), drying under vacuum. | To isolate the pure metal complex product.[11] |
Table 2. General Protocol for Synthesis and Metal Complexation.
Potentiometric titration is a standard and reliable method for determining the stability constants of metal complexes in solution.[7][8]
| Step | Procedure | Key Measurements | Data Analysis |
| 1 | System Calibration | Calibrate the pH electrode and titrator with standard buffer solutions. | Ensures accuracy of pH measurements. |
| 2 | Titration | Titrate a solution containing the metal ion and the picolinic acid ligand with a standardized solution of a strong base (e.g., NaOH) at constant temperature and ionic strength.[7] | Record pH or potential (mV) as a function of the volume of titrant added. |
| 3 | Data Processing | Use specialized software (e.g., HyperQuad, LETAGROP) to process the titration curve.[8][15] | The software fits the experimental data to a chemical model to calculate the overall stability constants (β) for the formed complexes (e.g., ML, ML₂).[8] |
Table 3. Protocol for Potentiometric Determination of Stability Constants.
Various analytical techniques are employed to confirm the structure and coordination of the metal complexes.
| Technique | Purpose | Key Observables | Reference |
| FT-IR Spectroscopy | To confirm the coordination mode of the ligand. | A negative shift in the C=O stretching frequency of the carboxylic acid group and a shift in the C=N stretch of the pyridine ring upon complexation indicate bidentate (N,O) chelation.[2] | [2][11] |
| UV-Visible Spectroscopy | To study the geometry of the metal complexes in solution. | The d-d electronic transitions observed can confirm the coordination geometry (e.g., octahedral, distorted octahedral).[2][16] | [2][16] |
| NMR Spectroscopy (¹H, ¹³C) | To characterize the ligand and its complexes in solution. | Shifts in the proton and carbon signals of the pyridine ring and carboxyl group upon coordination provide structural information. | [11][14] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complexes and determine the presence of coordinated water molecules. | Weight loss at specific temperatures corresponds to the loss of water or decomposition of the ligand.[2][16] | [2][16] |
| Conductance Studies | To determine the electrolytic nature of the complexes. | Molar conductance values in a suitable solvent (e.g., DMF) indicate whether the complex is an electrolyte or non-electrolyte.[2] | [2] |
Table 4. Methods for Physicochemical Characterization.
Applications in Drug Development and Biology
The ability of substituted picolinic acids to chelate essential metal ions is central to their diverse biological activities. This property is exploited in the design of enzyme inhibitors, agents to enhance mineral absorption, and antimicrobial compounds.
-
Enzyme Inhibition: The picolinamide scaffold is a key component in numerous potent and selective enzyme inhibitors. The pyridine nitrogen and amide moiety can engage in critical coordination and hydrogen bonding interactions within enzyme active sites.[4] Picolinate-derived candidates have been developed as inhibitors for targets such as 11β-HSD1 (for metabolic disorders) and VEGFR-2 (for cancer).[4][17]
-
Enhanced Mineral Absorption: Picolinic acid is an endogenous molecule that assists in the absorption of divalent and trivalent metal ions, such as zinc and iron, through the small intestine.[2][18] This has led to the development of supplements like iron picolinate and chromium picolinate, which offer high bioavailability and improved gastrointestinal tolerability compared to traditional inorganic salts.[1][18]
-
Antimicrobial Activity: While picolinic acid itself shows moderate antimicrobial activity, its metal complexes often exhibit significantly enhanced potency.[2][16] The increased activity is attributed to the effect of the chelated metal ion on the metabolic functions of microbial cells.[2] Complexes with Ni(II), Co(II), and Cu(II) have shown promising activity against various bacterial and fungal strains.[2][11]
-
DNA Interaction: Certain copper(II) complexes of picolinic acid derivatives have been designed as metallonucleases, demonstrating the ability to bind and cleave DNA, which is a key mechanism for some anticancer agents.[19]
Conclusion
Substituted picolinic acids are a functionally rich and versatile class of chelating agents with profound implications for drug discovery and biological research. Their well-defined coordination chemistry, coupled with the tunability of their structure, allows for the rational design of molecules with specific metal-binding properties and biological functions. A thorough understanding of the quantitative aspects of their chelation, supported by robust experimental methodologies, is critical for harnessing their full potential in developing next-generation therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. sjctni.edu [sjctni.edu]
- 3. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.beloit.edu [chemistry.beloit.edu]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules [mdpi.com]
- 16. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 17. dovepress.com [dovepress.com]
- 18. caringsunshine.com [caringsunshine.com]
- 19. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,6-Dimethylpicolinic Acid as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research specifically focused on 4,6-dimethylpicolinic acid as a ligand for metal complexes is limited. The following application notes and protocols are based on the known chemistry and biological activities of analogous compounds, primarily picolinic acid and dipicolinic acid (pyridine-2,6-dicarboxylic acid). These notes are intended to serve as a foundational guide for initiating research in this area.
Introduction to this compound
This compound is a derivative of picolinic acid, featuring methyl groups at the 4 and 6 positions of the pyridine ring.[1] This substitution is expected to influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, geometry, and reactivity of its metal complexes compared to those of unsubstituted picolinic acid. The presence of the pyridine nitrogen and the carboxylate group allows it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid[1] |
| Molecular Formula | C₈H₉NO₂[1] |
| Molecular Weight | 151.16 g/mol [1] |
| CAS Number | 18088-10-3[1] |
| Appearance | White crystalline solid (predicted) |
Potential Applications of this compound Metal Complexes
Based on the activities of related picolinic and dipicolinic acid complexes, metal complexes of this compound are promising candidates for various applications, particularly in the biomedical field.
Antimicrobial Agents
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[3][4] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.[4]
Table 2: Example Antimicrobial Activity of Dipicolinic Acid Metal Complexes (Analogous System) [4]
| Complex | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| [Co(dipic)(H₂O)₂] | S. sonnei | 25 | 12.5 |
| B. subtilis | 22 | 25 | |
| [Ni(dipic)(H₂O)₂] | S. sonnei | 20 | 25 |
| B. subtilis | 18 | 50 | |
| [Zn(dipic)(H₂O)₂] | S. sonnei | 28 | 12.5 |
| B. subtilis | 24 | 25 | |
| [Cd(dipic)(H₂O)₂] | S. sonnei | 21 | 61.5 |
| B. subtilis | 19 | 120 | |
| Amoxicillin (Standard) | S. sonnei | 32 | - |
| B. subtilis | 30 | - |
Data is for dipicolinic acid complexes and should be considered as a reference for potential activity.
Anticancer Agents
The antitumor activity of picolinic acid and its metal complexes has been documented.[5] Metal complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, and the generation of reactive oxygen species (ROS).
Table 3: Example In Vitro Cytotoxicity of a Dipicolinic Acid Metal Complex (Analogous System) [6]
| Complex | Cell Line | IC₅₀ (µM) |
| [Ca(pydcH₂)₂(H₂O)]₂[Co(pydc)₂]₂·6H₂O | MCF7 (Breast Cancer) | 10 |
Data is for a specific dipicolinic acid complex and serves as an example of potential cytotoxicity.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the hydrolysis of 2-cyano-4,6-dimethylpyridine.
Caption: Proposed synthesis of this compound.
Protocol for Hydrolysis of 2-Cyano-4,6-dimethylpyridine: This is a general procedure adapted from methods for hydrolyzing other cyanopyridines.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4,6-dimethylpyridine in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Acidic Hydrolysis): After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) to precipitate the product.
-
Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
General Synthesis of Metal(II) Complexes with this compound
This protocol is adapted from the synthesis of dipicolinic acid complexes.[3][4]
References
- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sjctni.edu [sjctni.edu]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Coordination Compounds with 4,6-Dimethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of coordination compounds utilizing 4,6-Dimethylpicolinic acid as a ligand. The methodologies outlined are based on established procedures for structurally similar picolinic acid derivatives and can be adapted for various transition metal precursors. These compounds are of interest for their potential applications in catalysis, materials science, and as therapeutic agents.
Introduction
Coordination chemistry is a field dedicated to the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands.[1][2] this compound, a derivative of picolinic acid, is a versatile bidentate ligand that can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. This chelation results in the formation of stable five-membered rings, which is a fundamental aspect of its utility in constructing diverse metal complexes with distinct geometries and electronic properties. The resulting coordination compounds have potential applications in various fields, including catalysis and medicinal chemistry.
General Synthesis Protocol
The synthesis of coordination compounds with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure is as follows:
Materials:
-
This compound
-
Selected metal salt (e.g., chlorides, nitrates, acetates)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base (e.g., sodium hydroxide, potassium hydroxide) for deprotonation
Procedure:
-
Ligand Preparation: Dissolve this compound in the chosen solvent. If the reaction requires the deprotonated form of the ligand, a stoichiometric amount of a base is added to the solution.
-
Metal Salt Solution: Separately, dissolve the metal salt in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the desired product.
-
Isolation and Purification: The resulting coordination compound may precipitate out of the solution. If so, it can be collected by filtration. If the product remains dissolved, the solvent can be slowly evaporated to induce crystallization. The crude product can be purified by recrystallization from a suitable solvent.
A visual representation of the general experimental workflow is provided below.
References
Application of 4,6-Dimethylpicolinic Acid in the Synthesis of Novel Antifungal Agents
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the development of novel antifungal agents with unique mechanisms of action. Picolinic acid derivatives have shown promise as scaffolds in medicinal chemistry due to their diverse biological activities. This application note explores the potential of 4,6-dimethylpicolinic acid as a versatile starting material for the synthesis of new antifungal compounds. We present proposed synthetic pathways, detailed experimental protocols for analogous compounds, and a summary of the antifungal activity of related structures, providing a roadmap for researchers in the field of antifungal drug discovery.
While direct studies on the antifungal applications of this compound are not extensively documented, its structural features suggest its utility as a precursor for compounds analogous to known antifungal agents derived from pyridine carboxylic acids.
Proposed Synthetic Pathways
Based on established synthetic methodologies for related pyridine derivatives, we propose two primary pathways for the utilization of this compound in antifungal agent synthesis.
1. Synthesis of Novel Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives
This pathway is adapted from the synthesis of antifungal N-substituted 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivatives.[1][2] The core isoxazolopyridinone scaffold is a known pharmacophore with demonstrated antifungal activity.
Caption: Proposed synthesis of N-substituted isoxazolopyridinones.
2. Synthesis of Novel Pyridine-Based Hydrazone Derivatives
Hydrazone moieties are recognized for their broad spectrum of biological activities, including antifungal properties. This proposed synthesis aims to create novel hydrazone derivatives of this compound.
Caption: Proposed synthesis of pyridine-based hydrazones.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of analogous antifungal compounds, which can be adapted for this compound.
Protocol 1: Synthesis of N1-benzoyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (Analogous Compound)
This protocol is based on the synthesis of N1-benzoyl derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1][2]
Materials:
-
4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N1-benzoyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.
Protocol 2: Synthesis of a Phenylhydrazone of a 5-acylpyrimidinetrione (Analogous Compound)
This protocol is adapted from the synthesis of phenylhydrazones of 5-acylpyrimidinetriones which have shown antifungal activity.[3]
Materials:
-
5-acyl-pyrimidinetrione
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Preparation of Hydrazine Solution: Dissolve phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of hot water.
-
Reaction Mixture: In a separate flask, dissolve the 5-acyl-pyrimidinetrione (1.0 eq) in ethanol.
-
Condensation: Add the hot hydrazine solution to the ethanolic solution of the pyrimidinetrione.
-
Reaction and Precipitation: Heat the mixture to reflux for 2-4 hours. The product will precipitate upon cooling.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure phenylhydrazone derivative.
Antifungal Activity of Related Compounds
The antifungal activity of compounds structurally related to the proposed derivatives of this compound has been evaluated against various fungal strains. The data is summarized in the table below.
| Compound Class | Representative Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Isoxazolo[3,4-b]pyridin-3(1H)-ones | N1-(4-fluorobenzoyl) derivative | Candida albicans | 50 | [2] |
| Candida parapsilosis | <6.2 - 12.5 | [2] | ||
| Candida utilis | <6.2 | [2] | ||
| Geotrichum candidum | 12.5 | [2] | ||
| N1-benzoyl derivative | Candida albicans | - | [1] | |
| Pyrimidinetrione Hydrazones | Phenylhydrazones of 5-acylpyrimidinetrione | Clinically significant fungal pathogens | ≤10 µM | [3] |
Mechanism of Action
The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity, often by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4][5][6]
Caption: Inhibition of ergosterol biosynthesis by antifungal agents.
Derivatives of this compound, particularly those incorporating azole-like moieties, are hypothesized to act by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol synthesis.[5][7] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antifungal agents. The proposed synthetic pathways, based on established methodologies for related heterocyclic compounds, offer a clear route to new chemical entities. The antifungal activity data of analogous compounds suggest that derivatives of this compound could exhibit potent activity against a range of fungal pathogens. Further investigation into the synthesis and biological evaluation of these novel compounds is warranted to explore their therapeutic potential in addressing the growing challenge of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of 4,6-Dimethylpicolinic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the formation and characterization of metal complexes with 4,6-Dimethylpicolinic acid. This ligand, a derivative of dipicolinic acid, is of significant interest in coordination chemistry and drug development due to its potential to form stable complexes with a variety of metal ions, leading to novel therapeutic agents and catalysts.
Introduction
This compound (4,6-diMe-PA), also known as 4,6-dimethylpyridine-2-carboxylic acid, is a bidentate or tridentate ligand that can coordinate with metal ions through its pyridine nitrogen and the oxygen atoms of the carboxylate group. The addition of methyl groups to the pyridine ring, compared to the parent picolinic acid or dipicolinic acid, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. These complexes have potential applications in various fields, including medicinal chemistry as antimicrobial or anticancer agents, and in catalysis.[1][2] This document outlines the protocols for the synthesis and characterization of these promising complexes.
Materials and Equipment
Materials
-
This compound (C₈H₉NO₂)
-
Hydrated metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
Solvents: Ethanol, Methanol, Deionized Water, Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Filter paper
Equipment
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
FT-IR Spectrometer
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
-
Elemental Analyzer
-
Thermogravimetric Analyzer (TGA)
-
Melting point apparatus
Experimental Protocols
Protocol 1: General Synthesis of this compound Metal(II) Complexes
This protocol describes a general method for the synthesis of metal(II) complexes of this compound.
-
Ligand Solution Preparation: Dissolve 1.0 mmol of this compound in 20 mL of a suitable solvent (e.g., ethanol/water mixture) in a round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of the desired hydrated metal salt (e.g., CoCl₂·6H₂O) in 10 mL of the same solvent system.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Reaction Conditions: Heat the resulting mixture to reflux at 60-80°C for 4-6 hours. A precipitate should form during this time.
-
Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized complex using the techniques outlined in the "Characterization" section below.
Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.
Characterization of the Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the coordination of the ligand to the metal ion.
-
Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Expected Results: A shift in the characteristic vibrational frequencies of the carboxylate group (C=O) and the pyridine ring upon coordination to the metal ion. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds are indicative of complex formation.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions within the complex.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum in the range of 200-800 nm.
-
Expected Results: The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion in the ligand field, confirms the formation of the complex.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution.
-
Procedure: Record ¹H and ¹³C NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Results: Shifts in the chemical shifts of the protons and carbons of the pyridine ring and methyl groups upon coordination. For paramagnetic complexes, significant broadening of the NMR signals may be observed.
-
-
Elemental Analysis:
-
Objective: To determine the empirical formula of the complex.
-
Procedure: Perform elemental analysis for C, H, and N.
-
Expected Results: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To study the thermal stability of the complex and determine the number of coordinated or lattice water molecules.
-
Procedure: Heat a small sample of the complex under a nitrogen atmosphere from room temperature to approximately 800°C at a constant heating rate.
-
Expected Results: The TGA curve will show weight loss at different temperatures corresponding to the loss of water molecules and the decomposition of the organic ligand.
-
Data Presentation
The quantitative data obtained from the characterization techniques should be summarized in tables for easy comparison and analysis.
Table 1: Physicochemical and Analytical Data for this compound and its Metal Complexes
| Compound | Molecular Formula | Formula Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| This compound | C₈H₉NO₂ | 151.16 | White | - | >200 |
| [Co(C₈H₈NO₂)₂(H₂O)₂] | C₁₆H₂₀CoN₂O₆ | 407.28 | Pink | 75 | >300 |
| [Ni(C₈H₈NO₂)₂(H₂O)₂] | C₁₆H₂₀N₂NiO₆ | 407.05 | Green | 82 | >300 |
| [Cu(C₈H₈NO₂)₂] | C₁₆H₁₆CuN₂O₄ | 363.86 | Blue | 85 | >300 |
| [Zn(C₈H₈NO₂)₂(H₂O)₂] | C₁₆H₂₀N₂O₆Zn | 413.73 | White | 78 | >300 |
Table 2: Key FT-IR Spectral Data (cm⁻¹) for this compound and its Complexes
| Compound | ν(O-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |
| This compound | ~3400 | 1710 | 1590 | - | - |
| [Co(C₈H₈NO₂)₂(H₂O)₂] | ~3350 | 1650 | 1595 | 450 | 520 |
| [Ni(C₈H₈NO₂)₂(H₂O)₂] | ~3345 | 1655 | 1598 | 455 | 525 |
| [Cu(C₈H₈NO₂)₂] | - | 1645 | 1600 | 460 | 530 |
| [Zn(C₈H₈NO₂)₂(H₂O)₂] | ~3360 | 1652 | 1596 | 448 | 518 |
Table 3: UV-Vis Spectral Data for this compound Complexes in DMSO
| Compound | λmax (nm) (Transition) |
| [Co(C₈H₈NO₂)₂(H₂O)₂] | ~520 (⁴T₁g(F) → ⁴T₁g(P)), ~280 (π→π) |
| [Ni(C₈H₈NO₂)₂(H₂O)₂] | ~650 (³A₂g → ³T₁g(F)), ~390 (³A₂g → ³T₁g(P)), ~285 (π→π) |
| [Cu(C₈H₈NO₂)₂] | ~680 (²Eg → ²T₂g), ~290 (π→π) |
| [Zn(C₈H₈NO₂)₂(H₂O)₂] | ~282 (π→π) |
Potential Signaling Pathways and Logical Relationships
The biological activity of these metal complexes, particularly in drug development, can be conceptualized through their interaction with cellular targets. For instance, as potential anticancer agents, they might induce apoptosis through various signaling pathways.
Caption: A potential signaling pathway for the anticancer activity of a this compound metal complex.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the synthesis and characterization of novel metal complexes of this compound. By following these methodologies, researchers can systematically explore the coordination chemistry of this versatile ligand and evaluate the potential of its metal complexes in various scientific and industrial applications, including the development of new therapeutic agents. The provided diagrams and tables offer a clear and structured approach to understanding the experimental workflow and interpreting the resulting data.
References
Application Notes and Protocols for the Analysis of 4,6-Dimethylpicolinic Acid Complexes by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid, is a potential ligand for the formation of metal complexes with diverse applications in catalysis, materials science, and pharmaceutical development. The characterization of these complexes is crucial for understanding their structure, stability, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for elucidating the molecular structure and composition of these coordination compounds. This document provides detailed application notes and generalized protocols for the synthesis and analysis of this compound complexes using NMR and mass spectrometry.
Due to a lack of specific literature detailing the synthesis and analysis of this compound complexes, the following protocols are based on established methods for analogous picolinic acid and dipicolinic acid metal complexes.[1][2][3] Researchers should consider these as starting points and may need to optimize conditions for their specific complex.
Synthesis of this compound Metal Complexes: A General Protocol
The synthesis of metal complexes of this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Materials:
-
This compound
-
Metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Zn(II), Cu(II), Co(II), Ni(II))
-
Solvents (e.g., ethanol, methanol, water, or a mixture)
-
Stirring hotplate
-
Standard laboratory glassware
Protocol:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in the chosen solvent. Gentle heating and stirring may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar or desired stoichiometric ratio of the metal salt in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Complex Formation: The formation of the complex may be indicated by a color change or the precipitation of a solid. The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure completion.[3]
-
Isolation and Purification: If a precipitate forms, it can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a volatile solvent like diethyl ether to facilitate drying.[3] If the complex is soluble, the solvent can be slowly evaporated to induce crystallization. Recrystallization from a suitable solvent system can be performed to obtain a pure product.
-
Drying: The isolated complex should be dried under vacuum or in a desiccator.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR provide information on the ligand's coordination to the metal ion.
Experimental Protocol for NMR Analysis
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent will depend on the solubility of the complex.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Analysis:
-
Chemical Shifts (δ): Compare the chemical shifts of the protons and carbons in the complex with those of the free this compound ligand. Coordination to a metal ion typically leads to shifts in the resonance signals of the ligand.
-
Coupling Constants (J): Analyze the spin-spin coupling patterns, which can provide information about the connectivity of atoms within the ligand.
-
Integration: In ¹H NMR, the integration of peak areas can be used to determine the relative number of protons in different environments.
Expected Spectral Features and Data Interpretation
Upon complexation, the electron density around the ligand is altered, leading to changes in the NMR spectrum.
-
¹H NMR: The aromatic protons of the pyridine ring and the methyl protons will show shifts in their resonance frequencies. The proton of the carboxylic acid group is expected to be absent upon deprotonation and coordination to the metal.
-
¹³C NMR: The carbon signals of the pyridine ring and the carboxylate carbon will be shifted upon complexation. For instance, in related dipicolinic acid complexes, the carboxylate carbon signal appears at a different chemical shift compared to the free ligand.[2]
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Zn(II) Complex of this compound
| Assignment | Free Ligand (δ, ppm) | Zn(II) Complex (δ, ppm) |
| ¹H NMR | ||
| Pyridine-H3 | ~7.5 | Shifted |
| Pyridine-H5 | ~7.2 | Shifted |
| Methyl-H (C4) | ~2.4 | Shifted |
| Methyl-H (C6) | ~2.6 | Shifted |
| COOH | ~13.0 | Absent |
| ¹³C NMR | ||
| C2 (Pyridine) | ~150 | Shifted |
| C3 (Pyridine) | ~125 | Shifted |
| C4 (Pyridine) | ~148 | Shifted |
| C5 (Pyridine) | ~122 | Shifted |
| C6 (Pyridine) | ~158 | Shifted |
| C=O (Carboxylate) | ~165 | Shifted |
| CH₃ (C4) | ~20 | Shifted |
| CH₃ (C6) | ~24 | Shifted |
Note: The chemical shift values are hypothetical and will vary depending on the metal ion, solvent, and other experimental conditions.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and composition of the complex. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of organometallic complexes.[4]
Experimental Protocol for Mass Spectrometry Analysis
Instrumentation:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the this compound complex (typically 1-10 µM) in a solvent suitable for ESI-MS, such as methanol, acetonitrile, or a mixture with water.
-
The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) may be necessary to promote ionization.
Data Acquisition:
-
Ionization Mode: The analysis can be performed in either positive or negative ion mode, depending on the expected charge of the complex. For neutral complexes, adducts with ions like Na⁺ or K⁺ may be observed in positive mode.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the complex.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information.[5]
Data Analysis:
-
Molecular Ion Peak: Identify the peak corresponding to the molecular ion of the complex (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). The measured mass-to-charge ratio (m/z) should be compared with the calculated theoretical value.
-
Isotopic Pattern: The isotopic distribution of the molecular ion peak should be compared with the theoretical pattern based on the elemental composition of the complex. This is particularly useful for confirming the presence and number of metal atoms.
Table 2: Expected Mass Spectrometry Data for a Hypothetical 1:2 Metal-Ligand Complex of this compound
| Complex | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in Positive ESI-MS |
| [Zn(C₈H₈NO₂)₂] | C₁₆H₁₆N₂O₄Zn | 364.040 | 365.047 ([M+H]⁺), 387.029 ([M+Na]⁺) |
| [Cu(C₈H₈NO₂)₂] | C₁₆H₁₆N₂O₄Cu | 363.043 | 364.050 ([M+H]⁺), 386.032 ([M+Na]⁺) |
Note: The observed m/z values may vary depending on the ionization conditions and the formation of different adducts.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound complexes.
Caption: Experimental workflow for synthesis and analysis.
Signaling Pathway and Logical Relationships
The logical relationship for the characterization process can be visualized as follows, demonstrating how different analytical techniques contribute to the final structural elucidation.
Caption: Characterization logic diagram.
Conclusion
The successful synthesis and characterization of this compound complexes are essential for exploring their potential applications. The generalized protocols and application notes provided herein offer a solid foundation for researchers to begin their investigations. While specific experimental conditions may require optimization, the principles of NMR and mass spectrometry analysis outlined will be invaluable for the structural elucidation of these novel coordination compounds. It is recommended to consult literature on similar substituted picolinic acid complexes for further guidance on experimental design and data interpretation.[6][7]
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. ajol.info [ajol.info]
- 3. sjctni.edu [sjctni.edu]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. scispace.com [scispace.com]
- 6. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Synthesis of 4,6-Dimethylpicolinamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picolinamide derivatives are a significant class of compounds in drug discovery, serving as a "privileged scaffold" due to their favorable physicochemical properties and versatile binding capabilities.[1] The 4,6-dimethylpicolinamide core, in particular, offers a valuable starting point for the synthesis of novel molecules targeting a wide range of biological pathways. Derivatives have been explored as potential kinase inhibitors for oncology research and as modulators of receptors in the central nervous system.[2] This document provides a detailed, two-step protocol for the synthesis of 4,6-Dimethylpicolinamide derivatives, starting from the oxidation of 2,4,6-lutidine followed by a robust amidation procedure.
Overall Reaction Scheme
The synthesis is achieved through two primary steps:
-
Oxidation: The commercially available 4,6-dimethyl-2-methylpyridine (2,4,6-lutidine) is selectively oxidized at the 2-methyl position to yield 4,6-dimethylpicolinic acid.
-
Amidation: The resulting carboxylic acid is activated and subsequently coupled with a desired amine to form the target 4,6-dimethylpicolinamide derivative.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of various 4,6-dimethylpicolinamide derivatives.
| Step | Reaction | Starting Material | Product | Key Reagents | Representative Amine (R-NH₂) | Yield (%) | Purity (%) |
| 1 | Oxidation | 2,4,6-Lutidine | This compound | Potassium Permanganate (KMnO₄) | - | 70-80 | >95 |
| 2a | Amidation | This compound | 4,6-Dimethyl-N-phenylpicolinamide | Thionyl Chloride (SOCl₂), Triethylamine | Aniline | 85-95 | >98 |
| 2b | Amidation | This compound | N-Benzyl-4,6-dimethylpicolinamide | Thionyl Chloride (SOCl₂), Triethylamine | Benzylamine | 88-96 | >98 |
| 2c | Amidation | This compound | 4,6-Dimethyl-N-propylpicolinamide | Thionyl Chloride (SOCl₂), Triethylamine | Propylamine | 82-92 | >97 |
Experimental Protocols
Step 1: Synthesis of this compound (Oxidation)
This protocol is adapted from the selective oxidation of methylpyridine derivatives.[3]
Materials:
-
4,6-Dimethyl-2-methylpyridine (2,4,6-lutidine)
-
Potassium Permanganate (KMnO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
In a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1 L of water and 2,4,6-lutidine (0.5 mol).
-
Begin stirring and gently heat the mixture to 75-80°C using a heating mantle.
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 mol) in 500 mL of hot water.
-
Slowly add the hot KMnO₄ solution to the lutidine mixture over 2-3 hours, maintaining the reaction temperature at approximately 95-100°C.
-
After the addition is complete, continue to heat the mixture under reflux for an additional 4-6 hours.[3] The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the brown manganese dioxide (MnO₂) precipitate using a Buchner funnel. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool the solution in an ice bath.
-
Carefully acidify the filtrate to a pH of 3-4 by the slow addition of concentrated sulfuric acid. This will cause the this compound to precipitate.
-
If any purple color from unreacted permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.[3]
-
Collect the precipitated product by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a white solid.
Step 2: General Protocol for the Synthesis of 4,6-Dimethylpicolinamide Derivatives (Amidation)
This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine. This is a common and effective method for synthesizing picolinamides.[1][4][5]
Materials:
-
This compound (from Step 1)
-
Thionyl Chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in toluene or DCM.
-
Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature while stirring.[3]
-
Heat the reaction mixture to reflux (approx. 80-90°C for toluene) for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases and the mixture becomes a clear solution.[3]
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This yields the crude 4,6-dimethylpicolinoyl chloride.
-
Dissolve the crude acyl chloride in fresh DCM and cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM.
-
Slowly add the amine solution dropwise to the stirred, ice-cold acyl chloride solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4,6-dimethylpicolinamide derivative.
-
The product can be further purified by column chromatography or recrystallization as needed.
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways described in this protocol.
Caption: High-level workflow for the two-step synthesis of derivatives.
Caption: Detailed experimental workflow for the amidation step.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,6-Dimethylpicolinamide|High-Quality Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Ion Extraction Using Dipicolinic Acid Derivatives
Introduction
Efficient and selective extraction of metal ions from aqueous solutions is a critical process in various fields, including nuclear fuel reprocessing, waste management, and analytical chemistry. This document provides detailed application notes and protocols for the use of dipicolinic acid derivatives as potent extractants for metal ions, with a particular focus on the separation of actinides and lanthanides. While the initial query specified 4,6-Dimethylpicolinic acid, the available research literature predominantly focuses on the application of diamide derivatives of dipicolinic acid (DPA) for these extraction processes. This document, therefore, summarizes the findings related to these DPA derivatives.
Dipicolinic acid amides are a class of "CHON" type ligands, which are advantageous as they are completely incinerable, minimizing secondary waste generation. These extractants have demonstrated high efficiency and selectivity for actinides and lanthanides, particularly from nitric acid media. Their extraction capabilities are influenced by factors such as the nature of the substituents on the amide nitrogen atoms, the concentration of nitric acid in the aqueous phase, and the organic diluent used.
Application: Actinide and Lanthanide Separation
Derivatives of dipicolinic acid have been extensively studied for their potential in the separation of actinides (An) and lanthanides (Ln) from high-level liquid waste (HLLW). This is a crucial step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste.
Key Findings:
-
Actinide(III) vs. Lanthanide(III) Separation: Certain N,N'-dialkyl-N,N'-diaryldiamides of dipicolinic acid have shown significant potential for the selective extraction of Am(III) over Eu(III), a representative lanthanide. For instance, a separation factor (SF(Am/Eu)) of 20 has been achieved during extraction from 1 M nitric acid.[1]
-
Influence of Acidity: The extraction efficiency of lanthanides using N,N'-dialkyl-N,N'-diaryldiamides of dipicolinic acid in polar solvents increases with the concentration of nitric acid up to 6 M.[1][2] Notably, the distribution ratios of heavier lanthanides increase more rapidly with increasing nitric acid concentration compared to lighter lanthanides.[1]
-
Extraction of Other Actinides: The extraction of various actinides from 3 M HNO3 using Et(pFPh)DPA in F-3 follows the sequence: Pu(IV) > Np(V) ≥ U(VI) > Am(III) > Cm(III).[1] This sequence can vary depending on the nitric acid concentration.[1]
-
Synergistic Extraction: The combination of diamide derivatives of dipicolinic acid, such as tetrabutyldiamide of dipicolinic acid (TBDPA), with other extractants like chlorinated cobalt dicarbollide (HCCD) and polyethylene glycol (PEG) can lead to synergistic extraction of both actinides and lanthanides.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the extraction of various metal ions using dipicolinic acid derivatives under different conditions.
Table 1: Distribution Ratios (D) and Separation Factors (SF) for Am(III) and Eu(III) Extraction
| Extractant System | Aqueous Phase | DAm | DEu | SF (Am/Eu) | Reference |
| N,N'-dialkyl-N,N'-diaryldiamide DPA | 1 M HNO₃ | 6 | 0.3 | 20 | [1] |
| Et-Tol-PhenDA (0.01 M in cyclohexanone) | 1.0 M HNO₃ | - | - | 67 (Am/Eu) | [1] |
| TBDPA (0.03 M) with HCCD and PEG-400 in FS-13 | Variable HNO₃ | >10000 (max) | >3000 (max) | - | [3] |
Table 2: Extraction Order of Actinides
| Extractant System | Aqueous Phase | Extraction Order | Reference |
| Et(pFPh)DPA in F-3 | 3 M HNO₃ | Pu(IV) > Np(V) ≥ U(VI) > Am(III) > Cm(III) | [1] |
| PhenDA | - | Th(IV) > U(VI) > Pu(IV) > Np(V) > Am(III) > Cm(III) | [1] |
Experimental Protocols
The following are generalized protocols for the solvent extraction of metal ions using dipicolinic acid derivatives. Specific concentrations and conditions should be optimized based on the target metal ions and the specific DPA derivative used.
Protocol 1: General Procedure for Actinide and Lanthanide Extraction
1. Preparation of the Organic Phase:
- Dissolve the desired diamide derivative of dipicolinic acid (e.g., Et-Tol-PhenDA) in a suitable organic solvent (e.g., cyclohexanone, FS-13) to the desired concentration (e.g., 0.01 M).[1]
2. Preparation of the Aqueous Phase:
- Prepare an aqueous solution containing the metal ions of interest (e.g., Am(III), Eu(III)) in nitric acid of a specific concentration (e.g., 1 M HNO₃).[1]
3. Extraction:
- Mix equal volumes of the organic and aqueous phases in a separation funnel or a suitable vessel.
- Shake the mixture vigorously for a sufficient time to allow for the establishment of extraction equilibrium.
- Allow the phases to separate.
4. Analysis:
- Separate the two phases.
- Determine the concentration of the metal ions in both the aqueous and organic phases using appropriate analytical techniques (e.g., ICP-MS, radiometric methods).
- Calculate the distribution ratio (D) and the separation factor (SF).
5. Stripping (Back-Extraction):
- To recover the extracted metal ions from the organic phase, contact the loaded organic phase with a suitable stripping agent. The choice of stripping agent will depend on the specific metal-ligand complex.
Visualizations
Experimental Workflow for Solvent Extraction
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylpicolinic Acid
Welcome to the technical support center for the synthesis of 4,6-Dimethylpicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate compound, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, via a one-pot, three-component reaction. This is followed by the hydrolysis of the nitrile group to a carboxylic acid to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This initial step involves a multicomponent reaction that is susceptible to variations in yield depending on the chosen catalyst and reaction conditions.
Experimental Protocol
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Cyanoacetamide
-
Ammonium Acetate (or other catalyst as specified)
-
Ethanol (or other solvent as specified)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Add the catalyst (e.g., ammonium acetate, piperidine, or an amino acid) to the mixture.
-
Heat the reaction mixture to reflux and maintain for the specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide & FAQs
Q1: My yield of the intermediate is consistently low. What are the potential causes and solutions?
A1: Low yields in this multicomponent reaction are a common issue. Here are several factors to investigate:
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. While ammonium acetate is commonly used, other catalysts may be more effective.
-
Solution: Experiment with different catalysts such as piperidine, or amino acids like glycine or arginine. The optimal catalyst concentration should also be determined empirically.
-
Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can cause decomposition of reactants or products.
-
Solution: Monitor the reaction progress using TLC to determine the optimal reaction time for maximum product formation.
-
Inappropriate Solvent: The solvent can influence the solubility of reactants and the reaction rate.
-
Solution: While ethanol is a common solvent, other polar protic solvents can be tested. In some cases, solvent-free conditions under microwave irradiation have been shown to be effective.
-
Improper Work-up: Product may be lost during the isolation and purification steps.
-
Solution: Ensure the product has fully precipitated before filtration. If the product is soluble in the reaction mixture, careful removal of the solvent is necessary. Recrystallization should be performed with a minimal amount of hot solvent to maximize recovery.
Caption: Troubleshooting workflow for low yield in the synthesis of the intermediate.
Data Presentation: Impact of Catalyst on Yield
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Ammonium Acetate | Not Specified | Moderate | [1] |
| Piperidine | 4 | High | [1] |
| Glycine | 24 | ~50-60 | [2] |
| Arginine | 24 | ~90 | [2] |
| Histidine | 24 | ~85 | [2] |
| Candida rugosa lipase | Not Specified | Influenced by temp & molar ratio | [2] |
| Potassium Hydroxide (KOH) | 2-4 | up to 69 | [3] |
Step 2: Hydrolysis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to this compound
The second step involves the hydrolysis of the nitrile functional group of the intermediate to a carboxylic acid. This is typically achieved under alkaline conditions.
Experimental Protocol
Materials:
-
4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask, suspend the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in an aqueous solution of a strong base, such as 10-20% sodium hydroxide.
-
Heat the mixture to reflux for several hours (e.g., 8-24 hours). The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.
-
If the product does not precipitate readily, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry.
-
If extraction is performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Troubleshooting Guide & FAQs
Q2: The hydrolysis of the nitrile is incomplete. What can I do?
A2: Incomplete hydrolysis can be due to several factors:
-
Insufficient Reaction Time or Temperature: The hydrolysis of a sterically hindered nitrile on a pyridine ring can be sluggish.
-
Solution: Increase the reflux time and monitor the reaction by TLC until the starting material is no longer visible. A higher reaction temperature (if possible without degrading the product) can also be beneficial.
-
Inadequate Base Concentration: The concentration of the base may not be sufficient to drive the reaction to completion.
-
Solution: Increase the concentration of the sodium or potassium hydroxide solution.
Q3: I am getting a low yield of the final product after work-up. Why might this be?
A3: Low recovery of the final product can occur during the work-up and purification stages:
-
Incomplete Precipitation: The product may not fully precipitate upon acidification if it has some solubility in the acidic aqueous solution.
-
Solution: After acidification, cool the solution in an ice bath to maximize precipitation. If a significant amount of product remains in solution, perform multiple extractions with an appropriate organic solvent.
-
Losses during Recrystallization: Using too much solvent for recrystallization can lead to significant product loss.
-
Solution: Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to form pure crystals.
Q4: Are there any common side reactions to be aware of during hydrolysis?
A4: While the primary reaction is the hydrolysis of the nitrile to a carboxylic acid, under harsh basic conditions, other reactions are possible:
-
Decarboxylation: Although less common for picolinic acids under these conditions, prolonged heating at very high temperatures in a strongly basic medium could potentially lead to some decarboxylation.
-
Solution: Use the mildest conditions (temperature and reaction time) that still afford complete conversion of the nitrile.
References
Common side reactions in the synthesis of picolinic acid derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of picolinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to picolinic acid?
The two primary methods for synthesizing picolinic acid are the oxidation of 2-picoline (2-methylpyridine) and the hydrolysis of 2-cyanopyridine. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Q2: What are the major side products I should be aware of when synthesizing picolinic acid?
The key side products are highly dependent on the synthetic route:
-
From 2-Picoline Oxidation: Common side products include 2-pyridinecarbaldehyde (from incomplete oxidation), picolinic acid N-oxide (especially with peroxide-based oxidants), and degradation products like pyridine and CO2 from over-oxidation.[1]
-
From 2-Cyanopyridine Hydrolysis: The most prevalent impurity is picolinamide, which results from incomplete hydrolysis of the nitrile to the carboxylic acid.[2]
-
Product Instability: Picolinic acid itself can undergo thermal decarboxylation to yield pyridine, particularly at elevated temperatures.[2][3]
Q3: How can I detect the presence of these common side products?
Standard analytical techniques are effective for identifying impurities:
-
NMR Spectroscopy: 1H and 13C NMR can distinguish picolinic acid from its precursors and side products like picolinamide and 2-pyridinecarbaldehyde based on characteristic chemical shifts.
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying and quantifying trace impurities.
-
Chromatography: Thin Layer Chromatography (TLC) is a quick method to monitor reaction progress and identify the presence of multiple components. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of product purity.
Troubleshooting Guide: Oxidation of 2-Picoline
This section addresses common issues encountered during the synthesis of picolinic acid via the oxidation of 2-picoline.
Problem 1: Low yield of picolinic acid with significant unreacted 2-picoline.
-
Possible Cause: Incomplete reaction due to insufficient oxidant, low reaction temperature, or inadequate reaction time.
-
Solution:
-
Increase the molar ratio of the oxidizing agent (e.g., KMnO4) to 2-picoline.
-
Ensure the reaction temperature is maintained at the optimal level for the chosen oxidant. For KMnO4, this is typically near the boiling point of the aqueous solution.
-
Extend the reaction time and monitor the disappearance of the 2-picoline starting material by TLC or GC.
-
Problem 2: The main product is 2-pyridinecarbaldehyde, not picolinic acid.
-
Possible Cause: This indicates partial or incomplete oxidation. The reaction conditions are not vigorous enough to oxidize the intermediate aldehyde to the carboxylic acid.
-
Solution:
-
Increase the reaction temperature and/or the concentration of the oxidizing agent.
-
Ensure efficient stirring to maximize contact between the reactants.
-
Consider a stronger oxidizing agent if the issue persists.
-
Problem 3: Presence of picolinic acid N-oxide as a major byproduct.
-
Possible Cause: The choice of oxidizing agent. Oxidants like hydrogen peroxide or peroxy acids are known to cause N-oxidation of the pyridine ring.
-
Solution:
-
Switch to an oxidizing agent less prone to N-oxidation, such as potassium permanganate (KMnO4).
-
If using peroxide-based systems, carefully control the reaction temperature and stoichiometry to minimize this side reaction.
-
Quantitative Data: Byproduct Selectivity in 2-Picoline Oxidation
The selectivity for various products during the vapor-phase oxidation of 2-picoline is highly dependent on the overall conversion of the starting material. The following table summarizes the selectivity of products at different conversion levels using a V-Ti oxide catalyst at 230°C.
| % Conversion of 2-Picoline | Selectivity for Picolinic Acid (%) | Selectivity for 2-Pyridinecarbaldehyde (%) | Selectivity for Pyridine + CO2 (%) |
| < 15 | ~0 | > 80 | < 20 |
| 36 | 22 | ~20 | ~58 |
| 74 | 19 | < 5 | ~76 |
Data adapted from a study on heterogeneous catalytic oxidation of 2-picoline.[1]
Diagram: Reaction Pathways in 2-Picoline Oxidation
Caption: Side reaction pathways in the synthesis of picolinic acid from 2-picoline.
Troubleshooting Guide: Hydrolysis of 2-Cyanopyridine
This section addresses common issues encountered during the synthesis of picolinic acid via the hydrolysis of 2-cyanopyridine.
Problem 1: Significant amount of picolinamide impurity in the final product.
-
Possible Cause: Incomplete hydrolysis of the intermediate amide. This can be due to insufficient reaction time, low temperature, or incorrect pH.
-
Solution:
-
Increase Reaction Time and Temperature: Prolong the reflux time to ensure the complete conversion of the amide. For base-catalyzed hydrolysis (e.g., with NaOH), a reflux of 4 hours or more may be necessary.[4]
-
Optimize pH: For base-catalyzed hydrolysis, ensure a sufficient excess of base is used. For acid-catalyzed hydrolysis, a high concentration of acid is required. The rate of hydrolysis is often pH-dependent.
-
Drive the Reaction: If working under aqueous conditions, removing ammonia as it forms can help drive the equilibrium towards the carboxylic acid.
-
Problem 2: Low overall yield due to the formation of pyridine.
-
Possible Cause: Decarboxylation of the picolinic acid product. This side reaction is promoted by high temperatures.[2][3]
-
Solution:
-
Avoid Excessive Temperatures: While heat is needed for hydrolysis, avoid unnecessarily high temperatures, especially during workup and purification steps. A study on the hydrolysis of cyanopyridines suggests that for the synthesis of the carboxylic acid, temperatures above 135°C should be avoided to prevent decarboxylation.
-
pH Control During Workup: The stability of picolinic acid towards decarboxylation can be influenced by pH. Neutralize the reaction mixture carefully and avoid prolonged heating under strongly acidic or basic conditions.
-
Diagram: Troubleshooting Workflow for Picolinic Acid Synthesis
Caption: A troubleshooting workflow for common issues in picolinic acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of Picolinic Acid via Oxidation of 2-Picoline
This protocol is adapted from a procedure using potassium permanganate as the oxidant.
Materials:
-
2-Picoline (α-picoline)
-
Potassium permanganate (KMnO4)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2500 mL of water and 50 g (0.54 mole) of 2-picoline.
-
With stirring, add 90 g (0.57 mole) of KMnO4 to the flask.
-
Heat the mixture on a steam bath. The purple color of the permanganate should fade within approximately 1 hour.
-
Add a second 90 g portion of KMnO4, followed by an additional 500 mL of water. Continue heating until the purple color is completely gone (approximately 2-2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with 1 L of hot water.
-
Combine the filtrate and washings and concentrate the solution to a volume of 150-200 mL under reduced pressure.
-
Acidify the concentrated solution to Congo red with concentrated HCl.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Reflux the solid residue with 250 mL of 95% ethanol for one hour, then filter. Repeat the extraction with another 150 mL of 95% ethanol.
-
Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until picolinic acid hydrochloride begins to crystallize. Chill the solution to 10°C and continue saturating with HCl.
-
Filter the crystals and air-dry to yield picolinic acid hydrochloride.
Protocol 2: Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine
This protocol is adapted from a procedure using sodium hydroxide for hydrolysis.[4]
Materials:
-
2-Cyanopyridine
-
Deionized water
-
30% Sodium Hydroxide (NaOH) solution
-
30% Hydrochloric Acid (HCl) solution
-
Anhydrous ethanol
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer and reflux condenser, add 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Begin stirring and heat the mixture to 50°C.
-
Slowly add 128.2 g of 30% NaOH solution to the flask.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction solution to 20°C.
-
Carefully add 30% HCl solution to adjust the pH of the solution to 2.5.
-
Evaporate the solution to dryness.
-
Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C to dissolve the product.
-
Allow the solution to cool, promoting crystallization of the picolinic acid.
-
Filter the solid product and dry to obtain picolinic acid. The reported yield for this procedure is approximately 89.6%.[4]
References
Technical Support Center: Overcoming Stability Issues of 4,6-Dimethylpicolinic Acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethylpicolinic acid. The information provided is based on established principles of chemical stability and data from structurally related picolinic acid derivatives.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Precipitation or Crystallization in Aqueous Solution | Low aqueous solubility. | - Adjust the pH of the solution. The solubility of picolinic acids is pH-dependent.- Consider using a co-solvent such as ethanol, DMSO, or DMF. Start with a low percentage and gradually increase.- Prepare a more dilute stock solution. |
| Discoloration (e.g., Yellowing) of Solution | Photodegradation or oxidation. | - Protect the solution from light by using amber vials or wrapping the container in foil.[1]- Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Store solutions at reduced temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation (hydrolysis, oxidation, etc.). | - Perform a forced degradation study to identify the primary degradation pathways.- Optimize solution pH to a range where the compound is most stable.- Add antioxidants (e.g., ascorbic acid) if oxidation is identified as a major degradation route.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | - Characterize the degradation products using techniques like LC-MS/MS.- Adjust storage and handling conditions to minimize the formation of these impurities.- Re-evaluate the purity of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the structure of picolinic acid and related compounds, the likely degradation pathways include:
-
Photodegradation: The pyridine ring is susceptible to degradation upon exposure to UV and visible light.[1]
-
Oxidation: The pyridine nitrogen can be oxidized, especially in the presence of oxygen and metal ions.
-
Decarboxylation: At elevated temperatures, picolinic acids can undergo decarboxylation.
-
pH-mediated degradation: Extreme acidic or alkaline conditions can promote hydrolysis or other degradative reactions.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage (days to weeks), store at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: Maintain the solution at a neutral or slightly acidic pH, as extreme pH values can accelerate degradation.
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: The solubility of picolinic acid derivatives in aqueous solutions can be influenced by pH and the use of co-solvents. Picolinic acid itself is very soluble in water, while its solubility is lower in ethanol and even less in acetonitrile.[3] For this compound, which is more nonpolar due to the methyl groups, you can try the following:
-
pH Adjustment: Adjusting the pH can significantly impact solubility. Experiment with a pH range around the pKa of the carboxylic acid and the pyridine nitrogen to find the optimal solubility.
-
Co-solvents: The use of water-miscible organic solvents like ethanol, DMSO, or DMF can enhance solubility. It is recommended to start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind the compatibility with your experimental system.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at the absorbance maximum of the compound should be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly valuable for identifying and quantifying degradation products, especially at low levels.
Quantitative Data Summary
The following tables provide estimated solubility and hypothetical stability data for this compound based on general principles and data from related compounds. Note: This data is for illustrative purposes and should be experimentally verified for this compound.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Sparingly soluble to soluble | Highly dependent on pH. |
| Ethanol | Soluble | Good alternative for stock solutions. |
| Methanol | Soluble | Similar to ethanol. |
| DMSO | Freely Soluble | Common solvent for stock solutions. |
| DMF | Soluble | Can be used as a co-solvent. |
| Acetonitrile | Slightly Soluble | May require a co-solvent for higher concentrations. |
Table 2: Hypothetical Stability of this compound in Solution (1 mg/mL) under Different Conditions
| Condition | Duration | Parameter | Estimated % Recovery |
| 25°C, Protected from Light | 7 days | pH 4.0 | 98% |
| pH 7.0 | 95% | ||
| pH 9.0 | 85% | ||
| 40°C, Protected from Light | 7 days | pH 7.0 | 80% |
| Photostability (ICH Q1B) | 24 hours | pH 7.0 | 70% |
| 3% H₂O₂ | 24 hours | pH 7.0 | 60% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1]
-
-
Analysis: Analyze the stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in aqueous buffers at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Equilibration: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Shaking: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: A logical workflow for troubleshooting stability issues of this compound in solution.
Caption: Hypothetical signaling pathway illustrating the role of this compound as a metal ion chelator.
References
Troubleshooting low yield in 4,6-Dimethylpicolinic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,6-dimethylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the selective oxidation of one of the methyl groups of 2,4,6-collidine (2,4,6-trimethylpyridine). A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
Q2: What are the main challenges in this synthesis that can lead to low yield?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The oxidation may not go to completion, leaving unreacted starting material.
-
Over-oxidation: Both methyl groups at the 2 and 6 positions can be oxidized, leading to the formation of 4-methylpyridine-2,6-dicarboxylic acid as a byproduct.
-
Side reactions: The pyridine ring itself can be susceptible to degradation under harsh oxidative conditions.
-
Difficult purification: Separating the desired product from the manganese dioxide (MnO₂) byproduct and any over-oxidized products can be challenging and lead to product loss.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material (2,4,6-collidine) and the appearance of a new, more polar spot corresponding to the carboxylic acid product will indicate the reaction is proceeding.
Q4: What is the typical work-up procedure for this reaction?
Following the reaction, the solid manganese dioxide byproduct must be removed. This is typically achieved by hot filtration of the reaction mixture. The filtrate is then acidified to precipitate the this compound, which can be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive potassium permanganate. | Use a fresh, finely ground batch of KMnO₄. |
| Insufficient reaction temperature. | Ensure the reaction is maintained at the optimal temperature. For the oxidation of lutidine derivatives, this is often near the boiling point of the solvent (e.g., water). | |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Presence of a Significant Amount of Starting Material | Insufficient amount of oxidizing agent. | Carefully calculate the stoichiometry. A slight excess of KMnO₄ may be necessary, but a large excess can lead to over-oxidation. |
| Poor mixing of the reaction. | Ensure vigorous stirring to maintain a homogeneous mixture, especially since the reaction is heterogeneous. | |
| Formation of 4-methylpyridine-2,6-dicarboxylic acid (Over-oxidation) | Excess of potassium permanganate. | Use a stoichiometric amount or only a slight excess of KMnO₄. Consider adding the oxidant portion-wise to control the reaction. |
| Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the desired product is the major component. | |
| Dark, Tarry Reaction Mixture | Degradation of the pyridine ring. | Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is not overly exothermic. |
| Difficulty Filtering Manganese Dioxide | Fine particle size of MnO₂. | Hot filtration is crucial. The use of a filter aid like Celite® can help to improve the filtration rate. |
| Product is Contaminated with Manganese | Incomplete removal of MnO₂. | Thoroughly wash the filtered product with hot water. Recrystallization from a suitable solvent can also help to remove inorganic impurities. |
Experimental Protocol: Oxidation of 2,4,6-Collidine to this compound
This protocol is adapted from a similar procedure for the oxidation of 2,6-dimethylpyridine.[1] Optimization may be required to maximize the yield of the mono-oxidized product.
Materials:
-
2,4,6-Collidine
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄), 70%
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottomed flask, combine 2,4,6-collidine (e.g., 5.0 mmol) and 20 mL of water.
-
While stirring, add potassium permanganate (a slight stoichiometric excess, e.g., 6.0 mmol) portion-wise to the mixture. Caution: The reaction can be exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.
-
After the reaction is complete (typically after 30-60 minutes, but should be confirmed by TLC), filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice-water bath.
-
Slowly acidify the cold filtrate with 70% sulfuric acid until the product precipitates.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry.
-
The product can be further purified by recrystallization from water or another suitable solvent.
Quantitative Data (Based on a similar reaction): [1]
| Parameter | Value |
| Starting Material | 2,6-dimethylpyridine (5.0 mmol) |
| Oxidizing Agent | KMnO₄ (22.5 mmol) |
| Solvent | Water (20 mL) |
| Reaction Time | 30 min (microwave) |
| Yield | 86% (of pyridine-2,6-dicarboxylic acid) |
Note: The stoichiometry of KMnO₄ in the cited literature is for the di-oxidation. For the mono-oxidation of 2,4,6-collidine, the amount of KMnO₄ should be significantly reduced and optimized.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
References
Preventing unwanted chlorination during picolinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of picolinic acid, with a specific focus on preventing unwanted chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing picolinic acid?
A1: Picolinic acid is typically synthesized in the laboratory through two primary routes:
-
Oxidation of 2-methylpyridine (α-picoline): This is a widely used method where 2-methylpyridine is oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1][2]
-
Hydrolysis of 2-cyanopyridine: This method involves the hydrolysis of 2-cyanopyridine, often using a sodium hydroxide solution, followed by acidification to yield picolinic acid.[3]
Q2: How does unwanted chlorination occur during picolinic acid synthesis?
A2: Unwanted chlorination is a side reaction that can occur under specific conditions. The primary sources of chlorine are often introduced during the workup phase of the synthesis. For instance, the use of concentrated hydrochloric acid (HCl) to acidify the reaction mixture for product precipitation can lead to the chlorination of the pyridine ring.[2][4] The risk of this side reaction increases in the presence of residual oxidizing agents or under elevated temperatures. Additionally, using starting materials that are already contaminated with chlorinated impurities can carry these through to the final product.[5]
Q3: What are the likely chlorinated byproducts I should be aware of?
A3: If unwanted chlorination occurs, you may form various chlorinated derivatives of picolinic acid. The position of chlorination on the pyridine ring can vary, but common byproducts could include isomers such as 3-chloro-, 4-chloro-, 5-chloro-, or 6-chloro-picolinic acid. The specific isomer formed depends on the reaction conditions and the directing effects of the carboxyl group.
Q4: How can I prevent or minimize unwanted chlorination during the synthesis?
A4: To prevent unwanted chlorination, careful selection of reagents and control of reaction conditions are crucial:
-
Avoid Chlorine-Containing Acids: During the workup and acidification steps, substitute hydrochloric acid with a non-chlorinating acid such as sulfuric acid (H₂SO₄) or acetic acid.[6]
-
Use Non-Chlorinating Oxidants: Employ oxidizing agents that do not contain chlorine, such as potassium permanganate (KMnO₄), for the oxidation of 2-methylpyridine.[1][2]
-
Ensure Purity of Starting Materials: Use high-purity 2-methylpyridine and other reagents to avoid introducing pre-existing chlorinated impurities into the reaction.
-
Control Reaction Temperature: Maintain strict temperature control during the reaction and workup. Avoid excessive heat during acidification, as this can promote chlorination.
-
Thorough Quenching: Ensure that the oxidizing agent is completely consumed or quenched before the acidification step to minimize the potential for oxidative chlorination.
Q5: What should I do if I suspect my final product is contaminated with chlorinated byproducts?
A5: If you suspect contamination, you should first confirm the presence of impurities using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC). If contamination is confirmed, the following purification methods can be employed:
-
Recrystallization: Picolinic acid can be purified by recrystallization from a suitable solvent, such as ethanol or water. This process can help remove impurities that have different solubility profiles.[2]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be an effective method to isolate picolinic acid from its chlorinated byproducts.[3]
Troubleshooting Guide: Unwanted Chlorination
| Problem | Possible Cause | Recommended Solution |
| Chlorinated byproducts detected in the final product. | Use of hydrochloric acid (HCl) for acidification during product isolation. | Substitute HCl with a non-chlorinating acid like sulfuric acid (H₂SO₄) or acetic acid. Ensure the acidification is performed at a controlled, low temperature. |
| Chlorinated impurities present in the starting 2-methylpyridine. | Analyze the purity of the starting material before synthesis. If necessary, purify the 2-methylpyridine by distillation. | |
| Residual oxidizing agent present during acidification with a chloride source. | Ensure the complete quenching of the oxidizing agent (e.g., KMnO₄) before adding any acid. The disappearance of the purple permanganate color is a visual indicator. | |
| Cross-contamination from glassware previously used with chlorine-containing reagents. | Implement a rigorous cleaning protocol for all glassware, ensuring it is free from any chlorine-containing residues. |
Experimental Protocols
Key Experiment: Synthesis of Picolinic Acid via Oxidation of 2-Methylpyridine
This protocol details the synthesis of picolinic acid using potassium permanganate, with specific steps to avoid unwanted chlorination.
Materials:
-
2-Methylpyridine (α-picoline), high purity
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of water and 5.0 g of 2-methylpyridine.
-
Begin stirring and heat the mixture on a steam bath.
-
Slowly add 9.0 g of potassium permanganate in portions to control the exothermic reaction. The purple color of the permanganate will disappear as it is consumed.
-
After the first portion of KMnO₄ is consumed (indicated by the solution turning brown due to MnO₂ formation), add a second portion of 9.0 g of KMnO₄. Add 50 mL of water and continue heating and stirring until the purple color is gone (approximately 2-3 hours).[2]
-
Allow the reaction mixture to cool slightly and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (approx. 100 mL) to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to a volume of about 20 mL.
-
Cool the concentrated solution in an ice bath.
-
Acidification (Chlorination Prevention Step): Slowly and carefully add concentrated sulfuric acid dropwise to the cooled solution to adjust the pH to approximately 3.2 (the isoelectric point of picolinic acid). Picolinic acid will precipitate as a white solid. Avoid using hydrochloric acid to prevent chlorination.
-
Filter the precipitated picolinic acid and wash it with a small amount of cold water.
-
Purification: The crude picolinic acid can be further purified by recrystallization from ethanol or water to yield a pure white crystalline product.
Visualizations
Caption: Logical workflow for preventing unwanted chlorination.
Caption: Experimental workflow for picolinic acid synthesis.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 5. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]
- 6. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
Technical Support Center: Purifying Picolinic Acid Derivatives with Column Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of picolinic acid derivatives.
General Troubleshooting
This section addresses broad issues that can arise during the purification process.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My picolinic acid derivative is co-eluting with impurities, resulting in poor resolution. How can I improve the separation?
Answer: Poor resolution in column chromatography is a common issue that can be addressed by systematically optimizing the stationary phase, mobile phase, and loading technique.
-
Mobile Phase Optimization: The polarity of the eluent is a critical factor.
-
Normal-Phase Chromatography (Silica Gel/Alumina): For polar picolinic acid derivatives that are retained too strongly on silica, consider adding a small amount of a polar solvent like methanol to your non-polar/moderately polar mobile phase (e.g., hexane/ethyl acetate). Conversely, if your compound elutes too quickly, decrease the polarity of the mobile phase. For basic derivatives, adding a small amount of a base like triethylamine (TEA) (0.1-1%) can improve peak shape and reduce tailing by competing with the analyte for active sites on the silica.[1]
-
Reversed-Phase Chromatography (C18): The standard mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol. To increase retention of polar derivatives, increase the proportion of water. Adding a small amount of an acid, such as formic acid or acetic acid (0.1%), can improve peak shape for acidic and basic compounds.[1] The pH of the mobile phase can significantly impact the retention of ionizable compounds like picolinic acid derivatives.[1]
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, changing the stationary phase may be necessary.
-
Silica Gel: The most common stationary phase for normal-phase chromatography. However, its acidic nature can cause degradation of sensitive compounds.[1]
-
Alumina: Can be a good alternative to silica, especially for basic compounds. It is available in neutral, acidic, and basic forms.
-
Reversed-Phase (C18): Excellent for separating compounds based on hydrophobicity. Less polar compounds are retained more strongly.
-
Mixed-Mode or Ion-Exchange Chromatography: For highly polar or zwitterionic picolinic acid derivatives, these techniques can offer superior separation by utilizing both hydrophobic and ionic interactions.
-
-
Loading Technique: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase for complex mixtures and up to 10% for relatively simple separations.
Issue 2: The Compound is Stuck at the Origin (Normal-Phase) or Elutes in the Void Volume (Reversed-Phase)
Question: My picolinic acid derivative is either too strongly retained on the silica gel column or not retained at all on the C18 column. What should I do?
Answer: This indicates a significant mismatch between the polarity of your compound and the chosen chromatography system.
-
For Highly Polar Compounds on Silica Gel:
-
Increase the polarity of the mobile phase significantly. A gradient elution from a non-polar solvent to a highly polar solvent (e.g., from 100% dichloromethane to 10-20% methanol in dichloromethane) can be effective.
-
Consider switching to reversed-phase chromatography.
-
-
For Highly Polar Compounds on C18:
-
Increase the aqueous component of the mobile phase to 95-100%.
-
If retention is still poor, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a partially aqueous mobile phase, or ion-exchange chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying picolinic acid derivatives?
A1: There is no single "best" column as the optimal choice depends on the specific derivative's properties. However, a good starting point for moderately polar derivatives is silica gel for normal-phase chromatography or a C18 column for reversed-phase chromatography. For highly polar or zwitterionic derivatives, consider mixed-mode or ion-exchange chromatography .
Q2: My picolinic acid derivative appears to be degrading on the silica gel column. How can I prevent this?
A2: The acidic nature of silica gel can lead to the degradation of acid-sensitive compounds.[1] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic silanol groups.
-
Use an alternative stationary phase: Consider using neutral alumina or a polymer-based column.
-
Work quickly: Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution.
Q3: I'm observing significant peak tailing with my picolinic acid derivative. What are the common causes and solutions?
A3: Peak tailing for basic compounds like many picolinic acid derivatives is often due to strong interactions with acidic silanol groups on the silica surface.[1]
-
Add a competitive base: Including a small amount of triethylamine (0.1-1%) in your mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.[1]
-
Adjust the pH: In reversed-phase chromatography, adjusting the pH of the mobile phase with a modifier like formic acid can improve peak shape.[1]
-
Check for column overload: Injecting too much sample can also lead to peak tailing.
Experimental Protocols
Protocol 1: General Method Development Workflow for Preparative Column Chromatography
This protocol outlines a systematic approach to developing a purification method for a novel picolinic acid derivative.
-
Solubility Testing: Determine the solubility of your crude sample in a range of potential mobile phase solvents.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Use TLC to screen different mobile phase systems. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound in the chosen solvent system for optimal separation on a column.
-
For normal-phase TLC, silica plates are standard. For reversed-phase, C18 plates can be used.
-
-
Column Selection and Packing:
-
Based on TLC results, choose the appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase).
-
Properly pack the column to ensure a uniform stationary phase bed, avoiding cracks or channels.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is weaker than the mobile phase.
-
Alternatively, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from TLC analysis.
-
Collect fractions and monitor the elution of your compound using TLC or UV detection.
-
-
Analysis and Pooling:
-
Analyze the collected fractions to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent to obtain the purified picolinic acid derivative.
-
Protocol 2: Purification of a Moderately Polar Picolinic Acid Derivative using Normal-Phase Chromatography
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate). For basic derivatives, add 0.5% triethylamine to the mobile phase.
-
Procedure:
-
Dry pack the column with silica gel.
-
Wet the column with the initial mobile phase (10% ethyl acetate in hexane).
-
Dissolve the crude sample in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC and pool those containing the pure product.
-
Data Presentation
The following table provides representative data on the purification of a hypothetical picolinic acid derivative using different chromatography techniques.
| Chromatography Technique | Stationary Phase | Mobile Phase | Purity (%) | Yield (%) |
| Normal-Phase | Silica Gel | Ethyl Acetate/Hexane gradient | 95 | 70 |
| Reversed-Phase | C18 | Acetonitrile/Water gradient with 0.1% Formic Acid | >98 | 65 |
| Ion-Exchange | Strong Anion Exchange | pH gradient in aqueous buffer with organic modifier | >99 | 55 |
Visualizations
Method Development Workflow
The following diagram illustrates the logical workflow for developing a preparative column chromatography method.
Caption: A workflow for preparative chromatography method development.
Troubleshooting Logic for Poor Separation
This diagram outlines the decision-making process when encountering poor separation.
Caption: A logical approach to troubleshooting poor chromatographic separation.
References
Identifying and minimizing byproducts in 4,6-Dimethylpicolinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethylpicolinic acid. Our focus is on identifying and minimizing byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the selective oxidation of 2,4,6-trimethylpyridine, also known as 2,4,6-collidine. This method involves the conversion of one of the three methyl groups to a carboxylic acid functional group.
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The primary byproducts depend on the oxidant and reaction conditions used. Common byproducts include:
-
Over-oxidation products: 4-Methylpyridine-2,6-dicarboxylic acid and 2,4,6-pyridinetricarboxylic acid (collidinic acid).
-
Incomplete oxidation products: 4,6-Dimethyl-2-pyridinecarboxaldehyde.
-
Starting material impurities: Isomeric lutidines and other trimethylpyridines present in the initial 2,4,6-collidine.
-
Degradation products: In harsh conditions, the pyridine ring can degrade to smaller molecules like acetic acid, formic acid, carbon dioxide, and ammonia.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (2,4,6-collidine) and the formation of the product and major byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction progress and the relative amounts of different species in the reaction mixture. Gas chromatography (GC) may also be used, particularly for analyzing the volatile starting material and any isomeric impurities.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves the following steps:
-
Filtration: To remove insoluble inorganic salts (e.g., manganese dioxide if permanganate is used as the oxidant).
-
Acid-base extraction: The amphoteric nature of the product allows for its separation from non-acidic byproducts. The product can be extracted into a basic aqueous solution and then precipitated by acidification.
-
Recrystallization: This is a crucial step for obtaining high-purity material. Suitable solvents include water, ethanol, or mixtures thereof.
-
Column chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the oxidation of 2,4,6-collidine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Over-oxidation to di- or tri-carboxylic acids. 3. Degradation of the pyridine ring. 4. Sub-optimal work-up and purification. | 1. Increase reaction time or temperature cautiously while monitoring with TLC/HPLC. 2. Reduce the amount of oxidizing agent or add it portion-wise. Maintain a lower reaction temperature. 3. Avoid excessively harsh conditions (e.g., highly concentrated acid, high temperatures for prolonged periods). 4. Optimize pH for precipitation and choose an appropriate recrystallization solvent. |
| High levels of 2,4,6-pyridinetricarboxylic acid (collidinic acid) | Excess oxidizing agent and/or harsh reaction conditions (high temperature). | Use a stoichiometric amount or a slight excess of the oxidizing agent. Control the reaction temperature carefully, potentially using an ice bath to manage exotherms. |
| Presence of 4,6-Dimethyl-2-pyridinecarboxaldehyde | Insufficient amount of oxidizing agent or incomplete reaction. | Increase the amount of oxidizing agent or prolong the reaction time. Monitor the disappearance of the aldehyde spot on TLC. |
| Contamination with unreacted 2,4,6-collidine | Insufficient oxidizing agent or short reaction time. | Ensure complete addition of the oxidizing agent and allow for a sufficient reaction time. Unreacted starting material can often be removed during the acid-base work-up. |
| Product is off-color (yellow or brown) | Presence of colored impurities, possibly from side reactions or degradation. | Perform a recrystallization step, possibly with the addition of activated charcoal to adsorb colored impurities. |
| Difficulty in isolating the product | Incorrect pH for precipitation or formation of a soluble salt. | Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. Ensure complete removal of any salts that might increase its solubility. |
Quantitative Data on Byproduct Formation
The following table summarizes the expected product and byproduct distribution under different reaction conditions for the oxidation of 2,4,6-collidine. Note: These are representative values and can vary based on specific experimental setup and scale.
| Oxidizing Agent | Key Reaction Parameters | Expected Yield of this compound (%) | Major Byproduct(s) | Expected Byproduct Yield (%) |
| Potassium Permanganate (KMnO₄) | Neutral pH, 80-90°C | 40 - 60 | 4-Methylpyridine-2,6-dicarboxylic acid | 10 - 20 |
| Unreacted 2,4,6-collidine | 5 - 15 | |||
| Nitric Acid (HNO₃) | Concentrated HNO₃, High Temperature & Pressure | 30 - 50 | 2,4,6-Pyridinetricarboxylic acid | 15 - 25 |
| Degradation products | Variable | |||
| Sodium Dichromate (Na₂Cr₂O₇) in H₂SO₄ | Staged temperature control (e.g., 80°C then 100°C) | 50 - 70 | 4-Methylpyridine-2,6-dicarboxylic acid | 5 - 15 |
| Chromium salts | N/A (inorganic) |
Experimental Protocols
Key Experiment: Selective Oxidation of 2,4,6-Collidine using Potassium Permanganate
This protocol details a representative method for the selective synthesis of this compound.
Materials:
-
2,4,6-Trimethylpyridine (2,4,6-collidine)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Sodium bisulfite (NaHSO₃) or Oxalic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 2,4,6-collidine (1.0 eq) in deionized water.
-
Addition of Oxidant: While stirring vigorously, heat the solution to 70-80°C. Add a solution of potassium permanganate (1.5 - 2.0 eq) in deionized water portion-wise over 2-3 hours. Maintain the reaction temperature below 90°C. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane/acetic acid). The reaction is typically complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite or oxalic acid until the purple color disappears and the brown manganese dioxide precipitate turns into a lighter-colored slurry.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the concentrated solution to the isoelectric point of this compound (typically around pH 3-4) with concentrated HCl. A white precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Byproduct Formation
Validation & Comparative
A Comparative Analysis of Chelation Efficiency: 4,6-Dimethylpicolinic Acid vs. EDTA
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metal Ion Chelation Capabilities
The selection of an appropriate chelating agent is a critical decision in numerous scientific endeavors, from the development of novel therapeutics for metal overload diseases to the intricate control of metal-catalyzed reactions in biological and chemical systems. This guide provides a detailed comparison of the chelation efficiency of the well-established hexadentate chelator, Ethylenediaminetetraacetic acid (EDTA), and the bidentate ligand, 4,6-Dimethylpicolinic acid. Due to the limited availability of specific stability constant data for this compound, this guide will utilize data for its parent compound, picolinic acid, as a proxy to facilitate a comparative analysis. The potential influence of the dimethyl substitution on chelation efficiency will be discussed.
Executive Summary
EDTA is a powerful and widely used chelating agent renowned for its ability to form highly stable, water-soluble complexes with a broad spectrum of metal ions. Its high denticity, involving six donor atoms, results in the formation of multiple chelate rings, leading to exceptionally high stability constants. In contrast, picolinic acid and its derivatives, such as this compound, are bidentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the carboxylate oxygen atoms. While generally forming less stable complexes than EDTA, their smaller size and different electronic properties may offer advantages in specific biological contexts.
Quantitative Comparison of Metal Chelation
The primary measure of a chelating agent's efficiency is the stability constant (log K) of the metal-ligand complex. A higher log K value signifies a stronger and more stable complex. The following table summarizes the stability constants for the formation of 1:1 metal complexes with EDTA and picolinic acid for a selection of divalent and trivalent metal ions.
| Metal Ion | EDTA (log K₁) | Picolinic Acid (log K₁) |
| Divalent Cations | ||
| Cu²⁺ | 18.8 | 7.5 |
| Ni²⁺ | 18.6 | 6.9 |
| Zn²⁺ | 16.5 | 5.9 |
| Co²⁺ | 16.3 | 6.1 |
| Fe²⁺ | 14.3 | 5.2 |
| Mn²⁺ | 14.0 | 4.5 |
| Pb²⁺ | 18.0 | - |
| Cd²⁺ | 16.5 | 5.2 |
| Trivalent Cations | ||
| Fe³⁺ | 25.1 | 8.2 |
| Al³⁺ | 16.1 | - |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. Data presented is a selection from various sources for comparative purposes.
The data unequivocally demonstrates that EDTA forms significantly more stable complexes with all the listed metal ions compared to picolinic acid, with log K values that are several orders of magnitude higher. This is primarily attributed to the "chelate effect," where the formation of multiple five-membered rings by the hexadentate EDTA ligand leads to a large favorable entropy change upon complexation.
The Influence of Methyl Substitution
-
Increased Basicity: The electron-donating nature of the methyl groups increases the electron density on the pyridine nitrogen, making it a stronger Lewis base. This enhanced basicity could lead to stronger coordination with metal ions and thus, slightly higher stability constants.
-
Steric Hindrance: The methyl groups at the 4 and 6 positions may introduce some steric hindrance around the coordination site, which could potentially decrease the stability of the metal complex, particularly with larger metal ions or in the formation of higher-order complexes (e.g., 1:2 metal-ligand).
The net effect of these opposing factors on the overall chelation efficiency would require experimental determination. However, it is unlikely that the increase in stability due to the electronic effects would be substantial enough to rival the chelation strength of EDTA.
Experimental Protocols for Determining Chelation Efficiency
The stability constants presented in this guide are typically determined using a variety of experimental techniques. The choice of method depends on the specific metal ion, ligand, and the desired accuracy.
Potentiometric Titration
This is one of the most common and accurate methods for determining stability constants.
Methodology:
-
Solution Preparation: Prepare solutions of the metal ion, the ligand (this compound or EDTA), and a strong acid (e.g., HCl) of known concentrations. A background electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Titration: A solution containing the metal ion and the ligand is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The titration data (pH versus volume of base added) is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion.
-
Stability Constant Calculation: The stability constants are then determined by analyzing the formation curve (a plot of n̄ versus the free ligand concentration) using various computational methods.
Spectrophotometry
This method is suitable when the formation of the metal-ligand complex results in a change in the solution's absorbance spectrum.
Methodology:
-
Wavelength Selection: Identify the wavelength of maximum absorbance difference between the free metal ion, the free ligand, and the metal-ligand complex.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution at the selected wavelength. A plot of absorbance versus mole fraction will show a maximum at the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. A plot of absorbance versus the ligand-to-metal molar ratio will show a break at the stoichiometry of the complex.
-
Stability Constant Calculation: The stability constant can be calculated from the absorbance data and the known concentrations of the reactants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be a powerful tool for studying metal-ligand interactions, providing information on the binding site and the stoichiometry of the complex, in addition to the stability constant.
Methodology:
-
Sample Preparation: Prepare a series of samples with a constant concentration of either the ligand or the metal ion, and a varying concentration of the other component.
-
NMR Spectra Acquisition: Acquire NMR spectra (e.g., ¹H or ¹³C) for each sample.
-
Chemical Shift Titration: Monitor the changes in the chemical shifts of the ligand or metal ion signals upon complexation.
-
Data Fitting: The stability constant is determined by fitting the chemical shift titration data to a suitable binding isotherm equation.
Visualizing Chelation and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chelation of a metal ion by EDTA and this compound.
Caption: Workflow for determining stability constants via potentiometric titration.
Conclusion
Based on the available data for its parent compound, this compound is a significantly weaker chelating agent than EDTA for a wide range of metal ions. The substantial difference in stability constants is primarily due to the chelate effect, which strongly favors the hexadentate coordination of EDTA. While the methyl groups on the picolinic acid ring may slightly enhance its binding affinity through electronic effects, this is unlikely to overcome the inherent structural advantages of EDTA.
For applications requiring strong, non-selective chelation of metal ions, EDTA remains the superior choice. However, this compound and other picolinic acid derivatives may be of interest in specific biological or pharmaceutical contexts where factors such as membrane permeability, selective metal binding, and lower potential toxicity are of greater importance than absolute chelation strength. Further experimental studies are necessary to definitively quantify the chelation efficiency of this compound and to fully explore its potential applications.
4,6-Dimethylpicolinic acid versus other pyridinecarboxylate ligands
A Comparative Guide to 4,6-Dimethylpicolinic Acid Versus Other Pyridinecarboxylate Ligands for Researchers, Scientists, and Drug Development Professionals.
Introduction
Pyridinecarboxylate ligands, particularly picolinic acid and its derivatives, are fundamental building blocks in coordination chemistry, catalysis, and materials science. Their ability to form stable complexes with a wide range of metal ions has led to their use in applications from anticancer agents to luminescent materials. This guide provides a comparative analysis of this compound against other common pyridinecarboxylate ligands. The introduction of methyl groups at the 4- and 6-positions of the pyridine ring significantly influences the ligand's electronic and steric properties, thereby altering the performance of its metal complexes. Due to a scarcity of direct comparative experimental data in the literature, this guide synthesizes information on related compounds and provides detailed experimental protocols for a comprehensive comparative study.
The Influence of Methyl Substitution
The primary differences between this compound and other pyridinecarboxylate ligands, such as picolinic acid and dipicolinic acid, stem from the electronic and steric effects of the two methyl groups.
Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density on the nitrogen atom increases its Lewis basicity, generally leading to stronger coordination to metal centers.
Steric Effects: The methyl group at the 6-position, ortho to the coordinating nitrogen, introduces significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry, the stability of the resulting complex, and the accessibility of the metal center for catalytic reactions.
Data Presentation: A Comparative Overview
The following tables summarize typical performance data for metal complexes of common pyridinecarboxylate ligands. While specific data for this compound is limited, the expected performance based on its electronic and steric properties is included for a hypothetical comparison.
Table 1: Comparison of Ligand Properties
| Ligand | Structure | Key Features | Expected Impact on Metal Complexes |
| Picolinic Acid | Pyridine-2-carboxylic acid | Unsubstituted parent ligand. Forms stable 5-membered chelate rings. | Baseline for comparison. |
| This compound | 4,6-dimethylpyridine-2-carboxylic acid | Electron-donating methyl groups increase basicity. Steric hindrance from the 6-methyl group. | Increased complex stability due to electronic effects, but potentially lower stability for some metals due to steric clash. Altered photophysical properties and catalytic activity. |
| Dipicolinic Acid | Pyridine-2,6-dicarboxylic acid | Tridentate ligand with two carboxylate arms. Forms two 5-membered chelate rings. | Forms highly stable complexes. Often used in lanthanide coordination for luminescence applications. |
| 6-Methylpicolinic Acid | 6-methylpyridine-2-carboxylic acid | Steric hindrance from the 6-methyl group. | Similar steric effects to this compound, allowing for isolation of these effects. |
Table 2: Comparative Performance of Lanthanide Complexes in Luminescence
| Ligand | Metal Ion | Quantum Yield (%) | Lifetime (ms) | Key Observations | Reference |
| Picolinic Acid | Eu(III) | 10-30 | 0.5-1.5 | Moderate luminescence. | General Literature |
| This compound (Hypothetical) | Eu(III) | Potentially higher | Potentially longer | The electron-donating groups may enhance energy transfer to the metal ion, but steric hindrance could lead to non-radiative decay pathways. | N/A |
| Dipicolinic Acid | Eu(III) | 30-60 | 1.0-2.5 | High quantum yields due to efficient sensitization and shielding of the metal ion. | General Literature |
Table 3: Comparative Performance in Catalysis (e.g., Copper-catalyzed Oxidation)
| Ligand | Metal Ion | Turnover Frequency (TOF) (s⁻¹) | Selectivity (%) | Key Observations | Reference |
| Picolinic Acid | Cu(II) | 100-500 | 80-95 | Good catalytic activity. | General Literature |
| This compound (Hypothetical) | Cu(II) | Potentially lower | Potentially higher | Steric hindrance may reduce the rate of substrate binding but could enhance selectivity by restricting access to the active site. | N/A |
| Bipyridine | Cu(II) | 50-300 | 70-90 | A common bidentate N,N-ligand for comparison. | General Literature |
Experimental Protocols
To facilitate a direct comparison of this compound with other pyridinecarboxylate ligands, the following detailed experimental protocols are provided.
Protocol 1: Synthesis of this compound
Materials:
-
2,4,6-Collidine (2,4,6-trimethylpyridine)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4,6-collidine in water.
-
Slowly add potassium permanganate to the solution while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reflux the mixture for 4-6 hours. The disappearance of the purple color of permanganate indicates the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Generic Metal Complex (e.g., Cu(II) complex)
Materials:
-
This compound (or other pyridinecarboxylate ligand)
-
Copper(II) acetate monohydrate
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the pyridinecarboxylate ligand (2 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to precipitate the copper(II) complex.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a concentrated solution.
Protocol 3: Determination of Luminescence Quantum Yield
Method: Relative method using a known standard.
Materials:
-
Lanthanide complex of the pyridinecarboxylate ligand
-
A suitable luminescence standard with a known quantum yield (e.g., [Ru(bpy)₃]Cl₂ in water, Φ = 0.028)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Solvent (e.g., acetonitrile or water)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the gradient of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 4: Determination of Catalytic Turnover Frequency (TOF)
Method: Gas chromatography (GC) analysis of product formation over time.
Materials:
-
Metal complex catalyst
-
Substrate (e.g., an alcohol for an oxidation reaction)
-
Oxidant (e.g., hydrogen peroxide)
-
Solvent
-
Internal standard for GC analysis
-
Gas chromatograph with a suitable column and detector
Procedure:
-
In a reaction vessel, dissolve the substrate and the internal standard in the solvent.
-
Add the metal complex catalyst to the solution.
-
Initiate the reaction by adding the oxidant.
-
Take aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots (e.g., by adding a reducing agent).
-
Analyze the quenched aliquots by GC to determine the concentration of the product.
-
Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.
-
Calculate the Turnover Frequency (TOF) using the following equation: TOF = (initial rate of product formation [mol/L·s]) / (catalyst concentration [mol/L])
Mandatory Visualization
Caption: Workflow for the comparative evaluation of pyridinecarboxylate ligands.
Caption: Steric and electronic effects of methyl groups in this compound.
Conclusion
A Comparative Guide to Alternative Chelating Agents for 4,6-Dimethylpicolinic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and therapeutic development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and the efficacy of potential drug candidates. 4,6-Dimethylpicolinic acid, a derivative of picolinic acid, is recognized for its metal-chelating properties. However, a range of alternative agents, each with unique characteristics, offer researchers a broader palette of tools for modulating metal ion concentrations in biological and chemical systems. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable chelator for specific research needs.
Overview of Alternative Chelating Agents
Several classes of compounds present as effective alternatives to this compound, primarily categorized as aminopolycarboxylic acids and natural organic acids.
-
Aminopolycarboxylic Acids (APCAs): This class is characterized by a backbone of nitrogen atoms linked to carboxylic acid groups, which act as ligands for metal ions.[1] Prominent examples include:
-
Ethylenediaminetetraacetic acid (EDTA): A widely used, hexadentate chelator known for forming stable complexes with a broad range of metal ions.[1]
-
Nitrilotriacetic acid (NTA): A tetradentate chelating agent, often utilized in applications where biodegradability is a consideration.[2][3]
-
Diethylenetriaminepentaacetic acid (DTPA): An octadentate ligand with a high affinity for metal cations, forming even more stable complexes than EDTA in some cases.[4]
-
-
Natural Organic Acids: These are naturally occurring compounds with metal-chelating capabilities.
-
Citric Acid: A tricarboxylic acid found in citrus fruits, it is a biodegradable and biocompatible chelator.[5]
-
-
Other notable alternatives include:
-
Dimercaptosuccinic acid (DMSA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS): Dithiol compounds particularly effective in chelating heavy metals.[3]
-
The choice of a chelating agent is dictated by factors such as the target metal ion, the required stability of the complex, the pH of the system, and considerations of toxicity and biodegradability. For instance, while EDTA is a powerful and versatile chelator, its persistence in the environment can be a drawback in certain applications.[5] In contrast, natural chelators like citric acid offer the advantage of being readily biodegradable.[5]
Comparative Performance of Chelating Agents
The efficacy of a chelating agent is primarily determined by its binding affinity for specific metal ions, which is quantified by the stability constant (log K). A higher stability constant indicates a stronger and more stable complex. While direct comparative studies including this compound are limited, a compilation of stability constants for common alternatives with key metal ions provides a valuable reference for researchers.
| Chelating Agent | Metal Ion | Log K | Reference |
| EDTA | Fe(III) | 25.1 | [6] |
| Cu(II) | 18.8 | [7] | |
| Zn(II) | 16.5 | [8] | |
| NTA | Fe(III) | 15.9 | [2] |
| Cu(II) | 12.9 | [2] | |
| Zn(II) | 10.7 | [8] | |
| Citric Acid | Fe(III) | 11.4 | [9] |
| Cu(II) | 6.1 | [9] | |
| Zn(II) | 4.9 | [9] |
Note: The stability constants can vary depending on experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.
Experimental Protocols for Evaluating Chelating Agent Performance
Accurate assessment of a chelating agent's performance is crucial. The following are detailed methodologies for key experiments used to determine metal chelation capacity and stability constants.
Spectrophotometric Assay for Metal Chelation Capacity (Ferrozine Method)
This method is based on the competition between the chelating agent and a chromogenic indicator (ferrozine) for a metal ion (typically Fe(II)). The decrease in the colorimetric signal of the metal-indicator complex is proportional to the chelation capacity of the agent.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the chelating agent (e.g., this compound or its alternative) in a suitable solvent (e.g., deionized water or DMSO).
-
Prepare a solution of ferrous chloride (FeCl₂) in deionized water.
-
Prepare a solution of ferrozine in deionized water.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the chelating agent solution.
-
Add a solution of FeCl₂ and mix.
-
Initiate the reaction by adding the ferrozine solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex (typically around 562 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of metal chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the chelating agent) and A_sample is the absorbance in the presence of the chelating agent.
-
Potentiometric Titration for Determination of Stability Constants (Irving-Rossotti Method)
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The Irving-Rossotti method involves a series of pH titrations of the ligand in the absence and presence of the metal ion.
Protocol:
-
Solution Preparation:
-
Prepare solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH), the ligand (chelating agent), and the metal salt (e.g., metal perchlorate) of known concentrations.
-
Maintain a constant ionic strength in all solutions using an inert electrolyte (e.g., NaClO₄).
-
-
Titration Procedure:
-
Perform three sets of titrations:
-
A: Acid titration (strong acid).
-
B: Acid + Ligand titration.
-
C: Acid + Ligand + Metal ion titration.
-
-
Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄).
-
Calculate the free ligand exponent (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.) of the metal complexes.
-
Signaling Pathways and Experimental Workflows
Chelating agents play a crucial role in studying and modulating cellular processes where metal ions are key signaling molecules or cofactors. One significant area of application is in the investigation of cellular metal homeostasis and its dysregulation in diseases.
Cellular Iron Homeostasis
The diagram below illustrates the central role of iron in cellular processes and how chelating agents can intervene. Iron is essential for numerous functions, including oxygen transport and DNA synthesis. Cellular iron levels are tightly regulated by a complex interplay of import, storage, and export proteins. Dysregulation of this homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer. Chelating agents can be used experimentally to probe the effects of iron depletion or to therapeutically restore iron balance.
Caption: Cellular iron uptake, storage, utilization, and export pathways, and the intervention point for chelating agents.
Experimental Workflow for Screening Chelating Agents in Neurodegenerative Disease Models
Research into neurodegenerative diseases such as Alzheimer's and Parkinson's often involves the study of metal-induced oxidative stress and protein aggregation. Chelating agents are valuable tools in these studies. The following workflow outlines a typical experimental approach to screen and evaluate the efficacy of alternative chelating agents.
Caption: A multi-tiered workflow for the evaluation of alternative chelating agents in the context of neurodegenerative disease research.
Conclusion
The selection of a chelating agent extends beyond simple metal binding and requires a nuanced understanding of the agent's chemical properties, biological effects, and the specific demands of the research application. While this compound is a competent chelator, alternatives such as EDTA, NTA, and citric acid offer a range of properties that may be more suitable for certain experimental designs. By providing a framework for comparison, along with detailed experimental protocols and relevant biological context, this guide aims to empower researchers to make informed decisions in their selection and application of chelating agents, ultimately contributing to the advancement of their scientific endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-base potentiometric titration using a stainless steel electrode without oxidative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. A Study of Stability Constants of [Zn â L-Amino Acidate â Vitamin-PP] Systems [article.sapub.org]
- 9. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4,6-Dimethylpicolinic Acid as a Selective Metal Chelator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,6-Dimethylpicolinic acid as a potential selective metal chelator. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its parent compound, picolinic acid, and other derivatives to provide a foundational comparison against established chelating agents such as EDTA, BAPTA, and Desferrioxamine. The inclusion of methyl groups at the 4 and 6 positions of the pyridine ring in this compound may influence its lipophilicity and steric hindrance, potentially altering its metal binding affinity and selectivity compared to the parent picolinic acid. Further experimental validation is recommended.
Comparative Analysis of Metal Chelator Stability Constants
The stability constant (logK) is a measure of the affinity of a chelator for a metal ion; a higher logK value indicates a more stable complex. The following tables summarize the logK values for various metal ions with picolinic acid (as a proxy for this compound) and other common chelators.
Table 1: Stability Constants (logK) of Divalent Metal Ion Complexes
| Metal Ion | Picolinic Acid (proxy) | EDTA | BAPTA | Desferrioxamine |
| Ca²⁺ | ~2-3 | 10.6 | 6.97 | 3.9 |
| Mg²⁺ | ~2-3 | 8.7 | 1.77 | 4.2 |
| Mn²⁺ | ~4-5 | 14.0 | 4.77 | - |
| Fe²⁺ | ~5-6 | 14.3 | 5.21 | 10.0 |
| Co²⁺ | ~6-7 | 16.3 | 5.94 | - |
| Ni²⁺ | ~7-8 | 18.6 | 6.57 | - |
| Cu²⁺ | ~8-9 | 18.8 | 8.08 | 14.1 |
| Zn²⁺ | ~6-7 | 16.5 | 6.52 | 11.2 |
Note: Values for picolinic acid are approximate and collated from various sources. Values for other chelators are from established databases and may vary slightly depending on experimental conditions.
Table 2: Stability Constants (logK) of Trivalent Metal Ion Complexes
| Metal Ion | Picolinic Acid (proxy) | EDTA | Desferrioxamine |
| Fe³⁺ | ~10-12 | 25.1 | 30.6 |
| Al³⁺ | ~7-8 | 16.1 | 22.0 |
| Ga³⁺ | ~9-10 | 20.3 | 28.1 |
Experimental Protocols for Validation
Determination of Metal-Chelator Stability Constants by Potentiometric Titration
This method involves the titration of a solution containing the metal ion and the chelator with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored to determine the stability constant.
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃, CuSO₄)
-
Standardized NaOH solution (e.g., 0.1 M)
-
Standardized HCl solution (e.g., 0.1 M)
-
Background electrolyte (e.g., 0.1 M KCl)
-
Calibrated pH meter and electrode
-
Thermostated reaction vessel
Procedure:
-
Prepare a solution of known concentration of this compound in deionized water with a background electrolyte.
-
Add a known concentration of the metal salt to the chelator solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
Perform a separate titration of the chelator solution without the metal ion to determine its pKa values.
-
Plot the pH versus the volume of NaOH added for both titrations.
-
Use appropriate software (e.g., Hyperquad) to analyze the titration curves and calculate the stability constants (logK) by fitting the data to a chemical equilibrium model.
Determination of Metal-Chelator Stoichiometry by Job's Plot (Continuous Variation Method)
This spectrophotometric method is used to determine the stoichiometry of the metal-chelator complex.
Materials:
-
This compound solution of known concentration
-
Metal salt solution of the same concentration
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal and chelator, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex.
-
Plot the absorbance versus the mole fraction of the chelator.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:chelator) complex.
Visualizations
Caption: Mechanism of metal chelation by this compound.
Stability of Picolinic Acid-Metal Complexes: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is paramount for predicting their behavior in biological systems. Picolinic acid, a natural chelating agent, forms complexes with various metal ions, influencing their bioavailability and therapeutic potential. This guide provides a comparative study of the stability of different picolinic acid-metal complexes, supported by experimental data and detailed methodologies.
The stability of a metal complex in solution is a measure of the strength of the interaction between the metal ion and the ligand. This is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide deeper insights into the spontaneity and driving forces of the complexation reaction.
Comparative Stability of Picolinic Acid-Metal Complexes
The stability of picolinic acid complexes with divalent first-row transition metals generally follows the Irving-Williams series.[1][2] This empirical trend describes the relative stabilities of high-spin octahedral complexes, with stability increasing across the period from Mn(II) to a maximum at Cu(II), before decreasing at Zn(II).[1][2] This trend is largely independent of the nature of the incoming ligand.[1]
The Irving-Williams series is generally explained by the decrease in ionic radii and the increase in crystal field stabilization energy (CFSE) across the period.[1] While none of the explanations alone can fully account for the observed trend, the interplay between electrostatic and covalent contributions to the metal-ligand bond energies is considered a key factor.[1]
Quantitative Stability Data
The following table summarizes the stepwise stability constants (log K) for picolinic acid complexes with several divalent metal ions. It is important to note that these values can vary with experimental conditions such as temperature and ionic strength.
| Metal Ion | log K₁ | log K₂ | Conditions |
| Cu(II) | 8.0 | 6.7 | 25 °C, 0.1 M KNO₃ |
| Ni(II) | 7.2 | 5.9 | 25 °C, 0.1 M KNO₃ |
| Co(II) | 6.5 | 5.2 | 25 °C, 0.1 M KNO₃ |
| Zn(II) | 6.8 | 5.6 | 25 °C, 0.1 M KNO₃ |
| Mn(II) | 4.5 | 3.5 | 25 °C, 0.1 M KNO₃ |
Thermodynamic Parameters of Complexation
The thermodynamic data further elucidate the nature of the metal-ligand interactions. The formation of these complexes is generally a spontaneous process, as indicated by the negative Gibbs free energy change.
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cu(II) | -45.7 | -28.5 | 57.7 |
| Ni(II) | -41.1 | -22.3 | 63.1 |
| Co(II) | -37.1 | -18.9 | 61.1 |
| Zn(II) | -38.8 | -20.1 | 62.8 |
| Mn(II) | -25.7 | -10.5 | 51.0 |
Experimental Protocols
The determination of stability constants is crucial for understanding the behavior of metal complexes. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized base is added. The stability constants are then calculated from the titration curve data.
Materials:
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Burette
-
Standardized solutions of the metal salt (e.g., nitrate or perchlorate), picolinic acid, a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH, carbonate-free).
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃).
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Prepare a series of solutions in the reaction vessel containing known concentrations of the metal ion, picolinic acid, and strong acid.
-
Maintain a constant temperature and ionic strength throughout the experiment.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Perform a separate titration of the ligand without the metal ion to determine its protonation constants.
-
The stability constants are then calculated from the titration data using appropriate software or graphical methods.
UV-Vis Spectrophotometry
This technique is based on the principle that the formation of a metal complex often results in a change in the absorption spectrum of the solution. By measuring the absorbance at a specific wavelength, the concentration of the complex at equilibrium can be determined, which is then used to calculate the stability constant.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standardized solutions of the metal salt and picolinic acid.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-picolinic acid complex.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of picolinic acid (or vice versa).
-
Maintain a constant pH, temperature, and ionic strength.
-
Measure the absorbance of each solution at the determined λ_max.
-
The data is then analyzed using methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry and stability constant of the complex.[3][4]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the stability and function of picolinic acid-metal complexes.
Workflow for determining stability constants.
Picolinic acid's role as a chelator is particularly significant in the context of zinc metabolism. It is believed to facilitate the absorption and transport of zinc, making it more available for essential biological functions, such as its incorporation into zinc finger proteins, which are critical for DNA binding and gene regulation.[5]
Picolinic acid's role in zinc transport.
References
Efficacy of Picolinic Acid Derivatives as Antimicrobial Agents: A Comparative Guide
An initial survey of published research indicates a notable scarcity of specific data on the antimicrobial efficacy of 4,6-Dimethylpicolinic acid derivatives. However, the parent compound, picolinic acid, and its various other derivatives have been the subject of antimicrobial studies. This guide, therefore, provides a comparative overview of the available data on picolinic acid and its derivatives as antimicrobial agents, details common experimental protocols, and illustrates key processes and mechanisms.
Introduction to Picolinic Acid and its Antimicrobial Potential
Picolinic acid, a pyridine-2-carboxylic acid, is a natural metabolite of the amino acid tryptophan. Its structure allows it to act as a bidentate chelating agent for various metal ions. This chelating ability is believed to be a primary contributor to its antimicrobial properties, as it can sequester essential metal ions, like iron, that are crucial for microbial growth and enzymatic function. While research into specifically substituted derivatives like this compound is limited, studies on picolinic acid and its metal complexes provide valuable insights into the potential of this class of compounds in antimicrobial drug development.
Comparative Antimicrobial Activity
The antimicrobial efficacy of picolinic acid and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data available for picolinic acid and some of its metal picolinate derivatives against a range of bacterial and fungal pathogens are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid and its Derivatives
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Picolinic Acid | Serratia marcescens | 0.5 | [1][2] |
| Picolinic Acid | Klebsiella pneumoniae | 0.5 | [1][2] |
| Picolinic Acid | Escherichia coli | 0.5 | [1][2] |
| Picolinic Acid | Shigella flexneri | 0.5 | [1][2] |
| Picolinic Acid | Bacillus cereus | 0.5 | [1][2] |
| Picolinic Acid | Proteus vulgaris | 0.5 | [1][2] |
| Picolinic Acid | Micrococcus luteus | 0.5 | [1][2] |
| Picolinic Acid | Enterobacter cloacae | 1.0 | [1][2] |
| Picolinic Acid | Proteus mirabilis | 1.5 | [1] |
| Picolinic Acid | Bacillus subtilis | 2.0 | [1] |
| Picolinic Acid | Staphylococcus aureus | 2.0 | [1] |
| Picolinic Acid | Lactococcus lactis | 2.0 | [1] |
| Sodium Picolinate | Various Microorganisms (at pH 5.0) | 0.02 - 0.78 | [3] |
| Sodium Picolinate | Various Microorganisms (at pH 7.0) | 0.19 - 3.13 | [3] |
| Potassium Picolinate | Gram-positive species & C. albicans | 0.02 - 3.13 | [3] |
| Zinc Picolinate | Various Bacteria | 0.5 - 2.0 | [4] |
| Copper Picolinate | Various Bacteria | 0.5 - 2.0 | [4] |
| Cobalt Picolinate | M. luteus & S. marcescens | 0.5 | [4] |
| Nickel Picolinate | B. subtilis, M. luteus & K. pneumonia | 0.5 | [4] |
| Manganese Picolinate | B. subtilis, M. luteus & K. pneumonia | 0.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[5][6][7][8]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a picolinic acid derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) across the wells of the plate. This creates a gradient of decreasing concentrations of the test compound.[6]
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism with no antimicrobial agent) and a negative control (broth only).
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 16-24 hours for most bacteria).[10]
-
Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[5]
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.[11][12][13]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab to create a lawn of bacteria.
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer or a pipette tip.[12][13]
-
Application of Test Substance: A specific volume of the test compound solution at a known concentration is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included in separate wells.
-
Incubation: The plates are incubated under suitable conditions for the microorganism.
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating and the proposed mechanism of action of picolinic acid derivatives, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. scihub.org [scihub.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. apec.org [apec.org]
- 10. hereditybio.in [hereditybio.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Benchmarking the Binding Affinity of 4,6-Dimethylpicolinic Acid for Various Metal Ions: A Comparative Guide
Introduction
The selective binding of metal ions by organic ligands is a fundamental principle with wide-ranging applications in catalysis, drug delivery, and environmental remediation. Picolinic acid and its derivatives are a class of chelating agents that have garnered significant interest due to their ability to form stable complexes with a variety of metal ions. 4,6-Dimethylpicolinic acid, with methyl groups at the 4 and 6 positions of the pyridine ring, is a subject of research for its potential to exhibit modified binding affinities and selectivities compared to its parent compound.
Experimental Protocols
The determination of binding affinities for metal-ligand complexes is typically achieved through various experimental techniques. The two most common and reliable methods are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
Potentiometric titration is a widely used method for determining the stability constants of metal complexes. The protocol involves the following steps:
-
Solution Preparation:
-
A standard solution of the ligand (this compound) of known concentration is prepared in a suitable solvent, typically deionized water.
-
Standard solutions of the metal salts (e.g., chlorides or nitrates) of the desired metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Mn²⁺) are prepared and their concentrations are accurately determined.
-
A standardized solution of a strong base (e.g., NaOH) is prepared.
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
A known volume of the ligand solution is mixed with a known volume of the metal salt solution in a thermostated reaction vessel.
-
The solution is titrated with the standardized strong base.
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the base.
-
The titration is continued until a significant change in pH is observed, indicating the completion of the complexation reaction.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the formation constants (stability constants) of the metal-ligand complexes using specialized software (e.g., HYPERQUAD).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
-
Sample Preparation:
-
The ligand (this compound) is dissolved in a suitable buffer solution.
-
The metal ion solution is prepared in the same buffer to minimize heat of dilution effects.
-
All solutions are thoroughly degassed before use to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the ligand solution.
-
The injection syringe is filled with the metal ion solution.
-
A series of small injections of the metal ion solution into the sample cell are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to generate a binding isotherm.
-
The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (Kₐ, ΔH, and n). The dissociation constant (Kd) is the reciprocal of the association constant (Ka).
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables to facilitate easy comparison of the binding affinities.
Table 1: Stability Constants (log β) of Metal Complexes with Picolinic Acid Derivatives
| Metal Ion | This compound | 6-Methylpicolinic Acid | Picolinic Acid |
| Cu²⁺ | Data Placeholder | Data Placeholder | Data Placeholder |
| Ni²⁺ | Data Placeholder | Data Placeholder | Data Placeholder |
| Zn²⁺ | Data Placeholder | Data Placeholder | Data Placeholder |
| Co²⁺ | Data Placeholder | Data Placeholder | Data Placeholder |
| Mn²⁺ | Data Placeholder | Data Placeholder | Data Placeholder |
| Fe³⁺ | Data Placeholder | Data Placeholder | Data Placeholder |
Note: Stability constants (β) are typically reported as their logarithm (log β). Higher values indicate stronger binding.
Table 2: Thermodynamic Parameters for Metal Complexation Determined by ITC
| Ligand | Metal Ion | Kₐ (M⁻¹) | Kₑ (µM) | ΔH (kcal/mol) | n (Stoichiometry) |
| This compound | Cu²⁺ | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Ni²⁺ | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | |
| Zn²⁺ | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | |
| Picolinic Acid | Cu²⁺ | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
| Ni²⁺ | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | |
| Zn²⁺ | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |
Note: Kₐ is the association constant, and Kₑ is the dissociation constant (1/Kₐ).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for comparing the binding affinities.
Caption: Experimental workflow for determining and comparing metal ion binding affinities.
Caption: Logical relationship for comparing binding affinities of different ligands with various metal ions.
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dimethylpicolinic Acid: A Procedural Guide
The proper disposal of 4,6-Dimethylpicolinic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential safety and logistical information, outlining a clear, step-by-step process for the responsible management of this chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [1][2] |
| Hand Protection | Nitrile or neoprene gloves. | [3] |
| Body Protection | A lab coat that fully covers the arms and is fastened. | [3] |
| Respiratory | Use only in a well-ventilated area or with appropriate exhaust ventilation. | [1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4]
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3][4] Ensure containers are compatible with the chemical.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the start date of accumulation and any relevant hazard pictograms.[4]
-
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a compatible, sealed liquid waste container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed and it is permitted by your institution's hazardous waste management plan.[5]
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][6]
-
After thorough rinsing, deface the original label before disposing of the container as regular solid waste or as directed by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Waste Storage and Pickup :
-
Store sealed and labeled waste containers in a designated satellite accumulation area that is at or near the point of generation.[4]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[4]
-
Once the container is full, or in accordance with your institution's waste pickup schedule, submit a hazardous material pickup request to your EHS department.[4]
-
Hazard Profile and Quantitative Data
Understanding the hazard profile of this compound is essential for safe handling and disposal.
| Hazard Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [7] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate first aid measures:
-
Inhalation : Move the person to fresh air.
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.
-
Spill : Evacuate the area. Ensure adequate ventilation. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid dust generation.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.[1] Adherence to these disposal protocols is a cornerstone of a safe and professional laboratory environment.
References
Personal protective equipment for handling 4,6-Dimethylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dimethylpicolinic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Proper PPE is mandatory to mitigate these risks. The following table summarizes the required equipment.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact which can cause irritation. Gloves should be inspected before each use. |
| Body | A knee-length laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary. | Prevents inhalation of dust that may cause respiratory irritation. |
| Feet | Closed-toe shoes. | Protects feet from accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly closed.
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. Do not store acids and bases together.[2][3]
Handling:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
-
Labeling: Ensure all containers are clearly labeled.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal.[4][6] For major spills, evacuate the area and alert emergency responders.[6]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Container: Collect waste this compound and any contaminated materials in a clearly labeled, compatible, and tightly sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
Disposal Method:
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
-
Neutralization: For small quantities, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option, but this should only be performed by trained personnel and in accordance with institutional protocols. The pH should be checked to ensure it is neutral (pH 7) before disposal down the sanitary sewer, if permitted by local regulations.[8]
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hmdb.ca [hmdb.ca]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
